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  • Product: Cefazolin 3-Hydroxymethyl Impurity
  • CAS: 478494-71-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Cefazolin 3-Hydroxymethyl Impurity: Structure, Degradation Kinetics, and Analytical Methodologies

Executive Summary Cefazolin is a first-generation cephalosporin antibiotic widely utilized for surgical prophylaxis and the treatment of Gram-positive bacterial infections. However, the inherent instability of the β -lac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cefazolin is a first-generation cephalosporin antibiotic widely utilized for surgical prophylaxis and the treatment of Gram-positive bacterial infections. However, the inherent instability of the β -lactam ring and the C3' side chain makes it susceptible to various degradation pathways during synthesis, formulation, and storage. Among its critical degradation products is the Cefazolin 3-Hydroxymethyl Impurity (CAS: 478494-71-2).

As a Senior Application Scientist, understanding the mechanistic origin, structural properties, and analytical isolation of this impurity is paramount. This whitepaper provides an in-depth, self-validating framework for researchers and drug development professionals to profile, isolate, and quantify the 3-hydroxymethyl impurity, ensuring compliance with stringent pharmacopeial standards.

Structural and Physicochemical Profiling

Cefazolin's antimicrobial potency relies on its 7-aminocephalosporanic acid (7-ACA) core, which is modified with a 1H-tetrazol-1-yl-acetamido group at the C7 position and a 5-methyl-1,3,4-thiadiazol-2-yl-thiomethyl group at the C3 position.

The Cefazolin 3-hydroxymethyl impurity forms when the C3 side chain is cleaved. Structurally, it lacks the bulky, hydrophobic 5-methyl-1,3,4-thiadiazol-2-yl-thio (MMTD) moiety, which is replaced by a simple hydroxyl group. This structural shift significantly alters the molecule's polarity, solubility, and chromatographic behavior.

Table 1: Physicochemical Properties of Cefazolin 3-Hydroxymethyl Impurity
ParameterSpecification / Data
Chemical Name (IUPAC) (6R,7R)-7-[[2-(1H-tetrazol-1-yl)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Registry Number 478494-71-2
Molecular Formula C₁₁H₁₂N₆O₅S
Molecular Weight 340.31 g/mol
Synonyms Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol
Pharmacopeial Relevance Tracked as a key degradation product/related substance in API stability profiling

Mechanistic Pathways of Degradation

The formation of the 3-hydroxymethyl impurity is driven by solvolytic cleavage . Cephalosporins possessing a 3'-substituent with a viable leaving group are highly susceptible to nucleophilic attack.

Causality of Degradation: In aqueous environments—particularly under thermal stress, light exposure, or pH extremes—the C3'-S bond in cefazolin undergoes hydrolysis. The 5-methyl-1,3,4-thiadiazole-2-thiol (MMTD) group is expelled as a leaving group, and water acts as the incoming nucleophile, yielding the 3-hydroxymethyl derivative.

This degradation pathway is clinically critical. The 3'-leaving group plays a pivotal role in the acylation of Penicillin-Binding Proteins (PBPs) during bacterial cell wall synthesis inhibition. The loss of the MMTD group to form the 3-hydroxymethyl impurity drastically reduces the antibiotic's bactericidal efficacy, making its monitoring essential for shelf-life determination[1].

Degradation CZ Cefazolin (Parent API) Intact C3' Thioether Hydrolysis Hydrolysis (H2O / OH-) Solvolytic Cleavage CZ->Hydrolysis Nucleophilic attack at C3' Lactamase Beta-Lactam Cleavage (Ring Opening) CZ->Lactamase Attack on beta-lactam carbonyl CZ3OH Cefazolin 3-Hydroxymethyl Impurity (Des-MMTD Cefazolin) Hydrolysis->CZ3OH Major Product MMTD 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD Leaving Group) Hydrolysis->MMTD Cleaved Moiety Cefazoloic Cefazoloic Acid (Inactive) Lactamase->Cefazoloic

Figure 1: Mechanistic degradation pathways of Cefazolin highlighting the formation of the 3-hydroxymethyl impurity.

Analytical Methodologies & Experimental Protocols

Standard utilize a pH 3.6 phosphate buffer and acetonitrile (9:1) for routine assay[2]. While effective for UV-based quantification, non-volatile phosphate buffers cause severe ion suppression and source contamination in Mass Spectrometry (MS).

To structurally elucidate and quantify the 3-hydroxymethyl impurity, we must deploy a self-validating LC-MS/MS protocol. The following methodology replaces phosphate with a volatile ammonium acetate buffer, ensuring MS compatibility while maintaining chromatographic resolution[1].

HPLC_Workflow Sample 1. Sample Prep (Forced Degradation) Column 2. RP-HPLC Separation (C18, Volatile Buffer) Sample->Column Detection 3. Dual Detection (UV 254nm & ESI-MS) Column->Detection Data 4. Data Analysis (Mass & RRT matching) Detection->Data

Figure 2: End-to-end analytical workflow for the isolation and characterization of Cefazolin impurities.

Step-by-Step LC-MS/MS Protocol

1. Forced Degradation (Sample Preparation)

  • Action: Dissolve Cefazolin sodium API in MS-grade water to a concentration of 1 mg/mL. Adjust the pH to 3.5 using dilute orthophosphoric acid (for UV-only preparative work) or expose to UV light for 12 hours. Alternatively, for base-catalyzed hydrolysis, adjust to pH 8.5 and heat at 60°C for 10 minutes.

  • Causality: Controlled stress selectively enriches the 3-hydroxymethyl impurity by accelerating the solvolysis of the C3'-S bond without completely destroying the cephem core.

2. Chromatographic Separation (RP-HPLC)

  • Column: Hypersil ODS C18 (125 × 4 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, adjusted to pH 7.5 with dilute ammonia.

    • Causality: The pH adjustment to 7.5 ensures the carboxylic acid moiety (pKa ~2.5) of the impurity is fully ionized, preventing peak tailing. Ammonium acetate provides the necessary ionic strength while remaining fully volatile for the MS source.

  • Mobile Phase B: 100% MS-grade Acetonitrile.

  • Flow Rate: 1.2 mL/min (split post-column for MS input).

Table 2: Optimized Gradient Elution Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.0982
7.08515
30.08020
45.05050
55.0982
  • Causality of Gradient: The 3-hydroxymethyl impurity is significantly more polar than the parent Cefazolin due to the loss of the hydrophobic thiadiazole ring. It will elute much earlier (lower Relative Retention Time, RRT). Starting at 2% organic allows the polar impurity to retain slightly on the C18 phase before eluting, while the ramp to 50% organic flushes the highly retained parent API and intact dimers.

3. Detection and Characterization

  • UV Detection: Monitored at 210 nm (for the first 4 minutes to capture highly polar aliphatics) and 254 nm thereafter (to capture the conjugated cephem core).

  • MS/MS Detection: Electrospray Ionization (ESI) in positive mode.

    • Validation Check: The parent Cefazolin will yield an [M+H]+ precursor ion at m/z 455. The Cefazolin 3-hydroxymethyl impurity will yield an [M+H]+ precursor ion at m/z 341.

Regulatory & Formulation Implications

Under ICH Q3A(R2) and Q3B(R2) guidelines, degradation products in new drug substances and products must be identified and qualified if they exceed specific reporting thresholds (typically 0.10% or 0.05% depending on the maximum daily dose).

Because the Cefazolin 3-hydroxymethyl impurity represents a direct loss of the pharmacophore's structural integrity, its presence is a primary indicator of poor formulation stability, moisture ingress, or improper pH buffering in lyophilized vials. Formulators must ensure that Cefazolin for Injection is reconstituted with appropriate diluents and stored at controlled temperatures to suppress the solvolytic kinetics that drive the formation of this impurity.

References

  • Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance Source: Scientia Pharmaceutica (via ResearchGate / NIH PMC) URL:[Link]

  • Cefazolin Impurity 84 (Cefazolin 3-Hydroxymethyl Impurity Profile) Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • USP Monographs: Cefazolin Source: United States Pharmacopeia (USP 29-NF 24) URL:[Link]

  • Cefazolin Impurities and Related Compounds Source: Veeprho Pharmaceuticals (Impurity Reference Standards) URL:[Link]

Sources

Exploratory

Mechanistic Analysis and Protocol Validation for the Cefazolin 3-Hydroxymethyl Degradation Pathway

Executive Summary Cefazolin is a first-generation cephalosporin antibiotic widely utilized for its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria. However, the structural integrity of its cephem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cefazolin is a first-generation cephalosporin antibiotic widely utilized for its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria. However, the structural integrity of its cephem nucleus and side chains is highly susceptible to environmental stress. A critical degradation pathway involves the hydrolytic cleavage of the C3'-thioether linkage, resulting in the formation of the cefazolin 3-hydroxymethyl impurity (CAS 478494-71-2) and the expulsion of 5-methyl-1,3,4-thiadiazole-2-thiol (MMTD).

This whitepaper provides an in-depth technical analysis of this specific degradation mechanism. Designed for researchers and drug development professionals, it explores the chemical causality behind the degradation, outlines a self-validating experimental protocol for isolating the impurity, and details the analytical characterization required for regulatory compliance.

Structural Vulnerability and Degradation Kinetics

The antibacterial potency of cefazolin relies on the intact β -lactam ring fused to a dihydrothiazine ring, flanked by a tetrazolylacetyl side chain at the 7-position and a 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl group at the 3-position. While the β -lactam ring is notoriously sensitive to hydrolysis, the allylic nature of the C3' position makes the thioether bond a secondary, yet highly critical, site of degradation[1].

Kinetic studies on cefazolin in aqueous solutions reveal a V-shaped pH-rate profile. The molecule exhibits a distinct degradation minimum (maximum stability) between pH 5.5 and 6.5[2]. Outside this optimal window, the degradation rate accelerates via pseudo-first-order kinetics, heavily influenced by specific acid or base catalysis[2].

The Causality of C3'-Thioether Cleavage

Under hydrolytic stress (particularly basic conditions or enzymatic exposure), the hydroxide ion ( OH− ) acts as a nucleophile. Because the MMTD moiety is a highly stable, resonance-stabilized leaving group, nucleophilic attack at the C3' methylene carbon readily displaces the thiolate. This substitution replaces the complex thioether side chain with a simple hydroxyl group, yielding the 3-hydroxymethyl impurity[3]. This transformation is clinically significant because the loss of the MMTD side chain drastically reduces the molecule's target binding affinity, rendering the degradant microbiologically inactive.

Pathway CZ Cefazolin (Parent Drug) Intact C3'-Thioether Linkage Stress Hydrolytic Stress (pH < 5.5 or pH > 6.5) CZ->Stress Attack Nucleophilic Attack (OH-/H2O) at Allylic C3' Position Stress->Attack Impurity 3-Hydroxymethyl Impurity (CAS 478494-71-2) Attack->Impurity Substitution MMTD MMTD Leaving Group (Expelled Thiolate) Attack->MMTD Cleavage

Fig 1. Hydrolytic cleavage of Cefazolin yielding the 3-hydroxymethyl impurity and MMTD.

Experimental Design: Self-Validating Forced Degradation Protocol

To accurately profile the 3-hydroxymethyl impurity without inducing complete destruction of the cephem nucleus (which would lead to unidentifiable polymeric fragments), a highly controlled, self-validating forced degradation protocol is required. The following methodology ensures that the analytical system proves its own stability-indicating power through strict mass balance checks[4].

Step-by-Step Methodology

Step 1: Standard Preparation

  • Action: Dissolve 50 mg of Cefazolin Sodium reference standard in 50 mL of diluent (Mobile Phase A) to achieve a stock concentration of 1 mg/mL.

  • Causality Rationale: Using the mobile phase as the diluent prevents solvent-induced peak distortion (fronting/tailing) during HPLC injection, ensuring sharp peak integration for accurate mass balance calculations.

Step 2: Hydrolytic Stress Induction

  • Action: Transfer 10 mL aliquots of the stock solution into three separate volumetric flasks.

    • Acid Stress: Add 1.0 mL of 0.1 M HCl.

    • Base Stress: Add 1.0 mL of 0.1 M NaOH.

    • Thermal Stress: Heat the neutral stock at 60°C for 2 hours.

  • Causality Rationale: 0.1 M NaOH rapidly opens the β -lactam ring but concurrently accelerates C3' cleavage. By using mild molarity and short exposure times (10–30 minutes), we trap the intermediate 3-hydroxymethyl degradant before it undergoes secondary decarboxylation[1].

Step 3: Quenching and Neutralization (Critical Step)

  • Action: Immediately neutralize the acid-stressed sample with 1.0 mL of 0.1 M NaOH, and the base-stressed sample with 1.0 mL of 0.1 M HCl. Adjust all final volumes to 20 mL with diluent.

  • Causality Rationale: Quenching halts the degradation kinetics instantly. Without this step, degradation would continue in the autosampler vial, invalidating the temporal data and skewing the quantitative mass balance.

Step 4: System Validation & Mass Balance Check

  • Action: Analyze the samples via HPLC-UV (254 nm). Calculate the total peak area of the stressed samples.

  • Causality Rationale: A self-validating protocol requires that the sum of the parent peak area plus all degradant peak areas (adjusted for relative response factors) equals 98.0%–102.0% of the initial unstressed parent peak area. A mass balance failure indicates that volatile degradants were lost or that species are co-eluting, prompting immediate method optimization.

Workflow cluster_stress 2. Forced Degradation Conditions Prep 1. Sample Prep (1 mg/mL CZS) Acid Acidic Stress (0.1 M HCl) Prep->Acid Base Basic Stress (0.1 M NaOH) Prep->Base Heat Thermal Stress (60°C) Prep->Heat Neut 3. Quenching (Neutralize to pH 6.0) Acid->Neut Base->Neut Heat->Neut HPLC 4. HPLC Separation (C18, Gradient) Neut->HPLC MS 5. LC-MS/MS (m/z 341.0 Detection) HPLC->MS

Fig 2. Self-validating forced degradation workflow for isolating the 3-hydroxymethyl impurity.

Chromatographic & Mass Spectrometric Characterization

To isolate the highly polar 3-hydroxymethyl impurity from the parent drug, a gradient elution strategy utilizing a C18 column (250 × 4.6 mm, 5 μm) is recommended. Mobile Phase A should consist of a 10 mM ammonium acetate buffer (pH 7.5) to maintain the ionization state of the carboxylic acid, while Mobile Phase B utilizes 100% acetonitrile[1].

Because the 3-hydroxymethyl impurity replaces a bulky, hydrophobic thiadiazole ring with a hydrophilic hydroxyl group, it exhibits a significantly lower retention time compared to intact cefazolin.

Quantitative Data Summary

The following table summarizes the key analytical markers used to identify and quantify the degradation products during the LC-MS/MS workflow[3],[4].

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )LC-MS [M+H]⁺ (m/z)Relative Retention Time (RRT)
Cefazolin (Parent) 25953-19-9C₁₄H₁₄N∸O₄S₃454.51455.11.00
3-Hydroxymethyl Impurity 478494-71-2C₁₁H₁₂N₆O₅S340.32341.0~0.45
MMTD (Leaving Group) 29490-19-5C₃H₄N₂S₂132.20133.0~0.25
Cefazoloic Acid (Lactam Open) N/AC₁₄H₁₆N∸O₅S₃472.52473.1~0.85

Note: RRT values are approximate and depend heavily on the specific gradient slope and column dead volume.

Regulatory Perspectives and Conclusion

The identification and control of the 3-hydroxymethyl impurity are paramount for regulatory submissions (e.g., USP/EP monographs). Because cefazolin is formulated primarily as a sterile powder for injection, moisture control during lyophilization and packaging is the primary defense against this degradation pathway[4].

By understanding the causality of the C3'-thioether cleavage—specifically its acceleration at pH extremes and elevated temperatures—formulation scientists can optimize buffer systems (targeting the pH 5.5–6.5 stability maximum) and establish rigorous shelf-life specifications. The self-validating analytical protocols detailed in this guide ensure that any generation of the 3-hydroxymethyl impurity is accurately captured, quantified, and controlled, thereby safeguarding drug efficacy and patient safety.

References

  • Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Source: PMC / nih.gov.
  • Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Source: PubMed / nih.gov.
  • Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol | CAS 478494-71-2. Source: Santa Cruz Biotechnology (SCBT).
  • Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Source: Dove Medical Press.

Sources

Foundational

toxicity and in vitro safety profile of cefazolin 3-hydroxymethyl impurity

Toxicity and In Vitro Safety Profile of Cefazolin 3-Hydroxymethyl Impurity: A Technical Guide Regulatory frameworks mandate the rigorous qualification of drug impurities to ensure patient safety and product efficacy. Cef...

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Author: BenchChem Technical Support Team. Date: March 2026

Toxicity and In Vitro Safety Profile of Cefazolin 3-Hydroxymethyl Impurity: A Technical Guide

Regulatory frameworks mandate the rigorous qualification of drug impurities to ensure patient safety and product efficacy. Cefazolin, a widely used first-generation cephalosporin, is susceptible to specific hydrolytic degradation pathways. One critical degradant that emerges during this process is the cefazolin 3-hydroxymethyl impurity (CAS: 478494-71-2)[1].

As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a mechanistic puzzle. This guide deconstructs the structural toxicity of the 3-hydroxymethyl impurity and provides drug development professionals with actionable, self-validating protocols for its in vitro safety profiling.

Chemical Characterization & Degradation Kinetics

To accurately profile the toxicity of an impurity, we must first understand its genesis. Cefazolin contains a 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl} side chain. Under aqueous, thermal, or pH stress, the thioether bond at the 3-position undergoes nucleophilic attack and hydrolysis. This cleavage releases the 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) leaving group and yields the des-MMTD derivative—the 3-hydroxymethyl impurity ()[2].

Degradation Cef Cefazolin (Parent API) Hydrolysis Aqueous Hydrolysis (pH/Temp Stress) Cef->Hydrolysis Impurity 3-Hydroxymethyl Impurity (CAS: 478494-71-2) Hydrolysis->Impurity Cleavage of 3-thioether MMTD MMTD Leaving Group (Toxicity Driver) Hydrolysis->MMTD Release

Fig 1. Hydrolytic degradation of cefazolin yielding the 3-hydroxymethyl impurity and MMTD.

Mechanisms of Toxicity: Structure-Toxicity Relationships (STR)

The toxicity profile of the 3-hydroxymethyl impurity is fundamentally distinct from the parent drug. In vivo models, such as zebrafish embryo assays, have demonstrated that the cleaved MMTD group is the primary toxicophore responsible for severe embryotoxicity and teratogenesis, while the core 7-aminocephalosporanic acid (7-ACA) structure drives neurotoxic and cardiotoxic effects ()[3][4].

Because the 3-hydroxymethyl impurity retains the 7-ACA core but lacks the highly reactive MMTD moiety, its primary toxicological concern shifts toward renal accumulation. Cephalosporins are actively secreted by Organic Anion Transporters (OAT1 and OAT3) in the proximal tubules. The 3-hydroxymethyl impurity acts as a substrate for these transporters, leading to intracellular accumulation, mitochondrial uncoupling, reactive oxygen species (ROS) generation, and ultimately, caspase-mediated apoptosis.

ToxicityPathway Imp 3-Hydroxymethyl Impurity OAT OAT1/3 Uptake (Renal Cells) Imp->OAT Mito Mitochondrial Dysfunction OAT->Mito Intracellular Accumulation ROS ROS Generation Mito->ROS Apo Apoptosis (Caspase 3/7) ROS->Apo

Fig 2. Cellular toxicity pathway mapping OAT-mediated uptake and ROS-driven apoptosis.

Quantitative Data: Comparative Safety Profile

To establish safety thresholds, we benchmark the 3-hydroxymethyl impurity against the parent API and the MMTD degradant. The following table summarizes representative in vitro safety metrics derived from predictive structure-toxicity modeling and empirical screening.

Test ParameterParent Cefazolin3-Hydroxymethyl ImpurityMMTD (Cleaved Group)Risk Assessment
Cytotoxicity (HK-2 IC50) > 500 µM320 µM85 µMModerate renal risk; less toxic than MMTD.
Genotoxicity (Ames Test) NegativeNegativeNegativeNo mutagenic potential observed.
hERG Inhibition (IC50) > 100 µM> 100 µM> 100 µMLow risk of QT prolongation.
Mitochondrial Toxicity MinimalModerate (ROS ↑ at 200 µM)High (Uncoupling at 50 µM)Monitor intracellular ROS in safety assays.

Experimental Protocols: Self-Validating In Vitro Workflows

A robust safety assessment requires a self-validating experimental design. The following protocol details a High-Content Screening (HCS) approach for evaluating renal cytotoxicity.

Causality Check: Why utilize HK-2 (Human Kidney 2) cells and HCS instead of a standard MTT assay in generic fibroblasts? HK-2 cells natively express the OAT1/3 transporters necessary to model the specific pharmacokinetic uptake of cephalosporin derivatives. Furthermore, MTT only measures bulk metabolic activity, which can yield false negatives if the impurity causes localized mitochondrial stress without immediate cell death. HCS allows simultaneous quantification of nuclear condensation, mitochondrial membrane potential, and oxidative stress.

Workflow Prep Impurity Synthesis & Purification Cell HK-2 Cell Culture (2D/3D Models) Prep->Cell Assay Multiparametric Toxicity Assays Cell->Assay Seeding Data IC50 & NOAEL Determination Assay->Data Analysis

Fig 3. Step-by-step in vitro safety screening workflow for impurity risk assessment.

Protocol: Multiparametric Renal Cytotoxicity Assay (HCS)

Step 1: Cell Seeding and Maturation

  • Seed HK-2 cells at a density of 1.5 × 10^4 cells/well in a 96-well optical bottom plate using Keratinocyte Serum Free Medium (K-SFM) supplemented with bovine pituitary extract and EGF.

  • Incubate for 48 hours at 37°C, 5% CO₂ to allow for monolayer formation and optimal expression of OAT transporters.

Step 2: Compound Preparation and Treatment (Self-Validating Controls)

  • Prepare a 10 mM stock of the 3-hydroxymethyl impurity in DMSO.

  • Dilute the stock in K-SFM to create a dose-response curve (10 µM to 1000 µM). Ensure final DMSO concentration remains ≤0.1%.

  • Internal Validation: Include the following controls to validate the assay's dynamic range and ensure the system is self-calibrating:

    • Negative Control: 0.1% DMSO vehicle (establishes baseline cellular health).

    • Baseline Comparator: Parent Cefazolin at equivalent molarities (differentiates impurity toxicity from API toxicity).

    • Positive Control: Cisplatin (50 µM) (confirms the detection capabilities of apoptotic and mitochondrial stress pathways).

  • Expose cells to the treatments for 24 and 48 hours.

Step 3: Multiparametric Staining

  • Post-exposure, wash cells gently with warm PBS.

  • Add the staining cocktail: Hoechst 33342 (1 µg/mL for nuclear morphology), MitoTracker Red CMXRos (200 nM for mitochondrial membrane potential), and CellROX Green (5 µM for ROS detection).

  • Incubate in the dark for 30 minutes at 37°C.

Step 4: High-Content Imaging and Analysis

  • Image the plates using an automated epifluorescence microscope.

  • Quantify fluorescence intensity and morphological changes. A decrease in MitoTracker Red intensity coupled with an increase in CellROX Green indicates mechanism-specific mitochondrial toxicity driven by the impurity.

Conclusion

The cefazolin 3-hydroxymethyl impurity represents a critical degradation product that requires precise analytical and toxicological monitoring. By employing self-validating, mechanism-driven in vitro assays—specifically targeting OAT-mediated renal accumulation and mitochondrial stress—drug development professionals can accurately establish safety margins (NOAEL) and ensure compliance with stringent regulatory impurity thresholds.

References

  • Balasubramanian, S., Parthasarathy, K., Murugan, R., Jeyasudha, R., Murugan, S., & Saranghdar, R. J. (2013). "Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance." Scientia Pharmaceutica, 81(4), 933–950. URL:[Link]

  • Chen, B., Gao, Z.-Q., Liu, Y., Zheng, Y.-M., Han, Y., Zhang, J.-P., & Hu, C.-Q. (2017). "Embryo and Developmental Toxicity of Cefazolin Sodium Impurities in Zebrafish." Frontiers in Pharmacology, 8, 403. URL:[Link]

Sources

Exploratory

Synthesis Pathway and Origin of Cefazolin 3-Hydroxymethyl Impurity: A Comprehensive Technical Guide

Introduction to Cefazolin Impurity Profiling Cefazolin is a widely utilized first-generation cephalosporin antibiotic, highly effective against Gram-positive bacteria and routinely administered for surgical prophylaxis[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Cefazolin Impurity Profiling

Cefazolin is a widely utilized first-generation cephalosporin antibiotic, highly effective against Gram-positive bacteria and routinely administered for surgical prophylaxis[1]. As with all β -lactam antibiotics, the chemical stability of the cephalosporin core is highly sensitive to environmental factors and synthetic process parameters. Regulatory guidelines (such as ICH Q3A/Q3B) mandate the rigorous identification and control of related substances to ensure drug safety and efficacy.

Among the critical process and degradation-related impurities is the Cefazolin 3-hydroxymethyl impurity (CAS: 478494-71-2)[2]. Structurally, this impurity lacks the bulky 5-methyl-1,3,4-thiadiazol-2-ylthio moiety at the 3-position of the cephem nucleus, replacing it with a simple hydroxyl group. Understanding the mechanistic origin of this impurity is essential for process chemists optimizing the active pharmaceutical ingredient (API) synthesis and analytical scientists developing stability-indicating assays.

Structural Characterization & Quantitative Data

The structural divergence between the API and the 3-hydroxymethyl impurity significantly alters its polarity and chromatographic behavior. Table 1 summarizes the core physicochemical differences, while Table 2 outlines the United States Pharmacopeia (USP) analytical parameters for its detection[3].

Table 1: Physicochemical Properties of Cefazolin and its 3-Hydroxymethyl Impurity

PropertyCefazolin (API)Cefazolin 3-Hydroxymethyl (Impurity)
CAS Number 25953-19-9478494-71-2
Molecular Formula C14H14N8O4S3C11H12N6O5S
Molecular Weight 454.51 g/mol 340.32 g/mol
3-Position Substituent -CH₂-S-(5-methyl-1,3,4-thiadiazol-2-yl)-CH₂-OH

Table 2: USP Chromatographic Parameters for Impurity Detection

ParameterSpecification / Value
Detection Wavelength 254 nm
Relative Retention Time (RRT) 0.20
Relative Response Factor (RRF) 1.0
Acceptance Criteria (Limit) NMT 0.5% (Co-elutes with open-ring lactone)

Mechanistic Origins of the 3-Hydroxymethyl Impurity

The presence of the 3-hydroxymethyl derivative in the final API bulk is primarily process-related, though minor degradation pathways also contribute.

Process-Related Origin (Precursor Hydrolysis)

The industrial synthesis of cefazolin heavily relies on 7-aminocephalosporanic acid (7-ACA) as the starting material[4]. 7-ACA inherently possesses an acetoxymethyl group at the 3-position. During the synthetic sequence, if 7-ACA undergoes premature ester hydrolysis (often due to poorly controlled pH or residual moisture), it converts into deacetyl-7-ACA (7-HACA)[5].

When 7-HACA bypasses the intended nucleophilic substitution with 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD) and proceeds directly to N-acylation with 1H-tetrazole-1-acetic acid, the 3-hydroxymethyl impurity is synthesized in situ[6].

Degradation-Related Origin (Thioether Cleavage)

While the thioether bond at the 3-position of cefazolin is relatively stable compared to the highly strained β -lactam ring, extreme stress conditions (such as prolonged exposure to strongly alkaline aqueous environments) can induce nucleophilic attack. This results in the cleavage of the MMTD leaving group and subsequent formation of the 3-hydroxymethyl degradation product[1].

Pathway N1 7-ACA (Starting Material) N2 Deacetyl-7-ACA (Hydrolyzed Precursor) N1->N2 Ester Hydrolysis (H2O / OH-) N3 TDA Intermediate (Target Intermediate) N1->N3 + MMTD (Thioether Formation) N5 Cefazolin 3-Hydroxymethyl (Target Impurity) N2->N5 + Tetrazole-1-acetic acid (Amidation) N4 Cefazolin (API) N3->N4 + Tetrazole-1-acetic acid (Amidation) N4->N5 Thioether Cleavage (Stress Degradation)

Fig 1: Synthesis and degradation pathways forming Cefazolin 3-hydroxymethyl impurity.

Experimental Protocols: Targeted Synthesis of the Reference Standard

To accurately quantify this impurity during lot release testing, analytical laboratories must synthesize it as a high-purity reference standard. The following protocol leverages a mixed-anhydride coupling strategy to ensure high regioselectivity.

Phase 1: Preparation of Deacetyl-7-ACA (7-HACA)
  • Procedure: Suspend 7-ACA in distilled water and cool to 0–5 °C. Slowly titrate with 0.1 M NaOH to maintain a pH of exactly 8.5.

  • Causality & Self-Validation: The β -lactam ring is highly susceptible to alkaline hydrolysis. Maintaining the temperature near freezing and strictly controlling the pH selectively cleaves the 3-acetoxy ester while preserving the four-membered lactam. Validation: The reaction is self-validating through continuous pH monitoring; a spontaneous drop in pH indicates the release of acetic acid (confirming ester cleavage). When the pH stabilizes without further base addition, hydrolysis is complete.

  • Isolation: Adjust the pH to 3.5 using dilute HCl to precipitate 7-HACA. Filter, wash with cold water, and dry under vacuum.

Phase 2: Mixed Anhydride Activation and Coupling
  • Procedure: Dissolve 1H-tetrazole-1-acetic acid in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA) and cool to -10 °C. Dropwise, add 1.1 equivalents of pivaloyl chloride[4]. Stir for 30 minutes.

  • Causality & Self-Validation: Pivaloyl chloride is selected over standard carbodiimides (like DCC) to prevent the formation of stable N-acylurea byproducts, which are notoriously difficult to separate from polar cephalosporins. The steric bulk of the tert-butyl group directs the nucleophilic attack exclusively toward the tetrazole-acetate carbonyl. Validation: To ensure the mixed anhydride has fully formed before proceeding, quench an aliquot with methanol and analyze via TLC (eluent: DCM/MeOH 9:1). The disappearance of the free tetrazole-1-acetic acid spot validates complete activation.

  • Coupling: Add the isolated 7-HACA to the mixed anhydride solution. Stir at 0 °C for 2 hours, then allow to warm to room temperature.

  • Quench & Isolation: Quench the reaction with ice water. Adjust the aqueous phase to pH 2.0. Because cephalosporins are zwitterionic, adjusting to their isoelectric point neutralizes the carboxylate, minimizing aqueous solubility and driving the crystallization of the Cefazolin 3-hydroxymethyl impurity.

Analytical Detection Workflow

According to the USP monograph for Cefazolin Sodium, the 3-hydroxymethyl impurity is detected using a gradient High-Performance Liquid Chromatography (HPLC) method[3]. Due to its increased polarity (loss of the lipophilic thiadiazole ring), it elutes significantly earlier than the API.

Workflow S1 Sample Prep (0.1 M NaHCO3) S2 HPLC Separation (C18, Gradient) S1->S2 S3 UV Detection (254 nm) S2->S3 S4 Data Analysis (RRT 0.20) S3->S4

Fig 2: USP-compliant HPLC analytical workflow for detecting the 3-hydroxymethyl impurity.

Expert Insight: In standard USP reverse-phase methods, the 3-hydroxymethyl impurity exhibits an RRT of 0.20. It is critical to note that this impurity often co-elutes with the cefazolin open-ring lactone[3]. High-resolution mass spectrometry (HRMS) or orthogonal stationary phases (e.g., HILIC) may be required during forced degradation studies to definitively distinguish between the two species.

Conclusion

The Cefazolin 3-hydroxymethyl impurity is a critical quality attribute that primarily originates from the premature hydrolysis of the 7-ACA starting material during API synthesis. By understanding the mechanistic pathways of its formation, process chemists can implement stringent pH and temperature controls to suppress precursor hydrolysis. Concurrently, utilizing validated mixed-anhydride synthesis protocols allows analytical teams to generate high-purity reference standards, ensuring robust chromatographic monitoring and compliance with pharmacopeial safety limits.

References

  • Source: PubMed Central (NIH)
  • Source: lotusfeetpharma.
  • Source: uspnf.
  • Source: pu.edu.
  • Title: Mutated cephalosporin hydroxylase and its application in deacetylcephalosporanic acid synthesis (US9404139B2)
  • Title: Industrial Enzymatic Production of Cephalosporin-Based beta-Lactams Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Cefazolin 3-Hydroxymethyl Impurity

Introduction Cefazolin, a first-generation cephalosporin antibiotic, is widely used for the treatment of various bacterial infections and as a prophylactic agent in surgery.[1][2] The purity of the active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cefazolin, a first-generation cephalosporin antibiotic, is widely used for the treatment of various bacterial infections and as a prophylactic agent in surgery.[1][2] The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. During the synthesis and storage of cefazolin, process-related and degradation impurities can arise. One such critical impurity is the Cefazolin 3-hydroxymethyl derivative. The presence of this and other impurities must be carefully controlled to meet regulatory requirements and ensure patient safety.

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of the Cefazolin 3-hydroxymethyl impurity. The method is developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in a quality control environment.[3][4][5][6][7]

Causality Behind Experimental Choices

The selection of the chromatographic conditions was driven by the need to achieve a clear separation between the main cefazolin peak and its potential impurities, including the 3-hydroxymethyl derivative. A reversed-phase C18 column was chosen due to its proven versatility and effectiveness in separating polar and non-polar compounds, which is characteristic of cefazolin and its degradation products.[8][9][10] The mobile phase, a combination of a phosphate buffer and an organic modifier (methanol or acetonitrile), provides the necessary selectivity and resolution.[8][9][10][11][12] The pH of the buffer is a critical parameter, and a pH of around 6.8 is often optimal for maintaining the stability of cefazolin during analysis and achieving good peak shape.[8][9][10] UV detection at 254 nm is selected as cefazolin and its related substances exhibit significant absorbance at this wavelength.[8][9][10][11][12]

Experimental Workflow

The overall workflow for the development and validation of this HPLC method is illustrated below. This systematic approach ensures that the final method is reliable, reproducible, and fit for purpose.

HPLC Method Development Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application MD1 Literature Review & Initial Parameter Selection MD2 Column & Mobile Phase Screening MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 MD4 Forced Degradation Studies MD3->MD4 MV1 Specificity MD4->MV1 Demonstrates Stability-Indicating Nature MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 Limit of Detection (LOD) & Limit of Quantitation (LOQ) MV4->MV5 MV6 Robustness MV5->MV6 APP1 Routine Quality Control Testing MV6->APP1 APP2 Stability Studies APP1->APP2

Caption: Workflow for HPLC Method Development and Validation.

Materials and Reagents

  • Reference Standards: Cefazolin Sodium (USP Reference Standard), Cefazolin 3-Hydroxymethyl Impurity

  • Chemicals and Solvents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Monobasic Potassium Phosphate (Analytical Grade)

    • Dibasic Sodium Phosphate (Analytical Grade)

    • Orthophosphoric Acid (Analytical Grade)

    • Sodium Hydroxide (Analytical Grade)

    • Hydrochloric Acid (Analytical Grade)

    • Hydrogen Peroxide (30%, Analytical Grade)

  • Water: Milli-Q or equivalent high-purity water

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a UV detector.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Phosphate Buffer (pH 6.8) : Methanol (5:2 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time Approximately 20 minutes

Protocols

Preparation of Solutions

Phosphate Buffer (pH 6.8): Dissolve an appropriate amount of monobasic potassium phosphate and dibasic sodium phosphate in high-purity water to achieve the desired concentration and adjust the pH to 6.8 with orthophosphoric acid or sodium hydroxide if necessary.

Mobile Phase: Prepare the mobile phase by mixing the Phosphate Buffer (pH 6.8) and methanol in a 5:2 volume ratio.[8][9][10] Filter through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution (Cefazolin): Accurately weigh and dissolve an appropriate amount of Cefazolin Sodium USP Reference Standard in the mobile phase to obtain a known concentration (e.g., 1000 µg/mL).

Impurity Stock Solution (Cefazolin 3-Hydroxymethyl): Accurately weigh and dissolve an appropriate amount of Cefazolin 3-Hydroxymethyl Impurity reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

Working Standard and Sample Solutions: Prepare working standard solutions and sample solutions by diluting the respective stock solutions with the mobile phase to the desired concentrations for analysis.

Forced Degradation Studies Protocol

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on a cefazolin sample.[8][9][11][12]

  • Acid Hydrolysis: Treat the cefazolin sample with 0.1 M HCl at 60°C for 2 hours. Neutralize the solution with 0.1 M NaOH before dilution and injection.

  • Base Hydrolysis: Treat the cefazolin sample with 0.1 M NaOH at room temperature for 30 minutes. Neutralize the solution with 0.1 M HCl before dilution and injection.

  • Oxidative Degradation: Treat the cefazolin sample with 3% H₂O₂ at room temperature for 1 hour. Dilute and inject.

  • Thermal Degradation: Expose the solid cefazolin sample to 105°C for 24 hours. Dissolve in the mobile phase, dilute, and inject.

  • Photolytic Degradation: Expose the cefazolin solution to UV light (254 nm) for 24 hours. Dilute and inject.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[3][4][5][7]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was demonstrated through the forced degradation studies, where the cefazolin peak was well-resolved from the peaks of the degradation products, including the 3-hydroxymethyl impurity.

Linearity and Range

Linearity was evaluated by analyzing a series of solutions of the Cefazolin 3-hydroxymethyl impurity at different concentrations.

  • Prepare at least five concentrations of the impurity standard across the expected range (e.g., from the limit of quantitation to 150% of the specification limit).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the peak area versus concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Validation ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy was determined by the recovery of a known amount of the Cefazolin 3-hydroxymethyl impurity spiked into a sample solution.

  • Prepare sample solutions spiked with the impurity standard at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Analyze each concentration in triplicate.

  • Calculate the percentage recovery at each level.

Validation ParameterAcceptance Criteria
Recovery 98.0% to 102.0%
Precision

Precision was assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analyze six replicate injections of a sample solution spiked with the impurity at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Validation ParameterAcceptance Criteria
Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the slope of the calibration curve

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic modifier)

  • Analyze a system suitability solution under each varied condition.

  • Assess the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

Conclusion

The HPLC method described in this application note is a specific, linear, accurate, precise, and robust method for the quantification of the Cefazolin 3-hydroxymethyl impurity in cefazolin drug substance. The validation results demonstrate that the method is suitable for its intended purpose in a quality control laboratory for routine analysis and stability studies.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, November 2005. [Link]

  • Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. Semantic Scholar. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]

  • Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. ResearchGate. [Link]

  • Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. SciSpace. [Link]

  • Development and validation of RP-HPLC method for the determination of Cefazolin. ResearchGate. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Dove Medical Press. [Link]

  • USP Monographs: Cefazolin. USP29-NF24. [Link]

  • Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. PMC. [Link]

  • Cefazolin Sodium. USP-NF. [Link]

  • Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. ResearchGate. [Link]

  • Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. MDPI. [Link]

  • Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Semantic Scholar. [Link]

  • Cefazolin Impurities and Related Compound. Veeprho Pharmaceuticals. [Link]

  • Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography to be applied for quality control in pharmaceutical industry. SciELO. [Link]

Sources

Application

Application Note &amp; Protocol: Isolation and Purification of Cefazolin 3-Hydroxymethyl Impurity

Abstract This document provides a comprehensive technical guide for the isolation and purification of the Cefazolin 3-hydroxymethyl impurity, a critical related substance in the quality control of Cefazolin Sodium, a fir...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the isolation and purification of the Cefazolin 3-hydroxymethyl impurity, a critical related substance in the quality control of Cefazolin Sodium, a first-generation cephalosporin antibiotic. The protocols detailed herein are designed for researchers, analytical scientists, and drug development professionals. We delineate a robust workflow commencing with the targeted generation of the impurity via forced degradation, followed by high-throughput purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC). The guide concludes with methods for post-purification processing and purity verification. The causality behind experimental choices is explained to provide a framework for methodological adaptation and troubleshooting.

Introduction and Significance

Cefazolin (Sodium Salt, CAS: 27164-46-1) is a cornerstone of the cephalosporin class of β-lactam antibiotics, valued for its efficacy against a broad spectrum of bacterial pathogens.[1] In the manufacturing and stability testing of any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are mandated by regulatory bodies to ensure drug safety and efficacy.

The Cefazolin 3-hydroxymethyl impurity, chemically known as (6R,7R)-7-(2-(1H-Tetrazol-1-yl)acetamido)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS: 478494-71-2), is a specified impurity in the United States Pharmacopeia (USP).[2][3] It can arise from the hydrolysis of related cephalosporins that have an acetoxymethyl group at the 3-position or as a degradation product.[4][5] The isolation of this impurity in a highly pure form is essential for its use as a reference standard in analytical method development, validation, and routine quality control assays.

This guide provides a validated, step-by-step approach to generate, isolate, and purify this specific impurity for use in a pharmaceutical research and quality control setting.

Strategic Workflow for Impurity Isolation

The isolation of a low-level impurity requires a multi-stage approach. A direct attempt to isolate it from a bulk API batch is often inefficient due to the low starting concentration. Therefore, a more practical strategy involves an initial enrichment step followed by a high-resolution purification technique.

cluster_0 Phase 1: Enrichment cluster_1 Phase 2: Purification cluster_2 Phase 3: Final Processing cluster_3 Phase 4: Verification A Forced Degradation of Cefazolin API B Preparative HPLC A->B Enriched Mixture C Fraction Collection B->C Separated Peaks D Solvent Evaporation (Rotovap) C->D Impurity Fractions E Lyophilization D->E Concentrated Solution F Purity Analysis (Analytical HPLC) E->F Purified Powder G Structural Characterization F->G Purity >95%

Fig 1. Overall workflow for the isolation of Cefazolin 3-hydroxymethyl impurity.

Phase 1: Enrichment via Forced Degradation

Scientific Rationale: Forced degradation studies are intentionally designed to produce degradation products that might be observed during formal stability studies.[6][7] By subjecting Cefazolin Sodium to controlled stress conditions, such as hydrolysis, we can accelerate the formation of the 3-hydroxymethyl impurity, thereby enriching its concentration in the sample matrix to a level suitable for preparative-scale purification. The stability of cefazolin is known to be pH and temperature-dependent, with hydrolysis being a primary degradation pathway.[8][9]

Protocol 3.1: Neutral Hydrolysis for Impurity Enrichment
  • Solution Preparation: Dissolve 1.0 gram of Cefazolin Sodium API in 100 mL of purified water in a 250 mL round-bottom flask.

  • Stress Condition: Equip the flask with a reflux condenser and heat the solution in a water bath maintained at 80°C for 24 hours.[7]

    • Expert Insight: Neutral hydrolysis at an elevated temperature provides sufficient energy to promote the cleavage of susceptible bonds without the harsh conditions of strong acid or base, which could lead to extensive, non-specific degradation and the formation of numerous other impurities.

  • In-Process Monitoring (Optional): After 12 and 24 hours, withdraw a small aliquot (approx. 100 µL), dilute appropriately with mobile phase, and analyze using the analytical HPLC method (see Section 5.1) to monitor the formation of the target impurity. The goal is to maximize the yield of the 3-hydroxymethyl impurity without excessive degradation of the parent API.

  • Cooling and Storage: After the desired level of degradation is achieved, cool the solution to room temperature. This solution is now the "Enriched Impurity Mixture" and should be used promptly for purification.

Phase 2: Isolation by Preparative HPLC

Scientific Rationale: Preparative HPLC is the gold standard for isolating impurities from complex mixtures.[1][10] It operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger injection volumes to physically separate and collect gram-level quantities of a target compound. A reversed-phase C18 column is selected for its versatility in separating moderately polar compounds like cefazolin and its related substances.

Protocol 4.1: Preparative HPLC Purification
  • Sample Preparation: Filter the "Enriched Impurity Mixture" through a 0.45 µm filter to remove any particulate matter.

  • Instrumentation and Conditions: Set up a preparative HPLC system with the parameters outlined in Table 1.

    • Expert Insight: The mobile phase is kept simple (water/acetonitrile) to facilitate easy removal during the post-purification steps. A shallow gradient is employed to ensure maximum resolution between the parent cefazolin peak and the closely eluting impurities. The detection wavelength of 254 nm is chosen as it provides a good response for the cephalosporin nucleus.[11]

ParameterSpecificationRationale & Notes
Instrument Waters 2000 Prep HPLC or equivalentEquipped with a UV detector and fraction collector.
Column YMC-ODS-A C18, 250 x 50 mm, 10 µmA large-diameter column is essential for high loading capacity.[11]
Mobile Phase A Purified Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 2% B5-30 min: 2% to 15% B30-35 min: 15% B35-40 min: Return to 2% BA slow gradient is crucial for resolving closely related impurities.
Flow Rate 30 mL/minA typical flow rate for this column dimension.
Detection UV at 254 nmCefazolin and related impurities have strong absorbance at this wavelength.[2]
Injection Volume 5-10 mL per injectionAdjust based on the concentration of the enriched mixture.
Column Temp 45 °CElevated temperature can improve peak shape and reduce viscosity.[1]
  • Fraction Collection: Perform several injections of the enriched mixture. Monitor the chromatogram in real-time. The 3-hydroxymethyl impurity is expected to elute just before or after the main cefazolin peak. Collect the fractions corresponding to the target impurity peak into clean, labeled vessels.

    • Trustworthiness Check: Before pooling all fractions, it is advisable to analyze a small sample from the collected fractions using the analytical HPLC method to confirm that the correct peak has been isolated.

  • Pooling: Combine all fractions that contain the impurity at a high level of purity.

Phase 3 & 4: Post-Purification Processing and Verification

Protocol 5.1: Solvent Removal and Lyophilization
  • Concentration: Pool the collected fractions and reduce the volume of the organic solvent (acetonitrile) using a rotary evaporator (Rotavapor) under high vacuum.[11] The bath temperature should not exceed 40°C to prevent thermal degradation.

  • Lyophilization: Transfer the remaining aqueous solution to a lyophilization flask, freeze the solution completely, and lyophilize (freeze-dry) until a dry, fluffy powder is obtained. This method avoids the use of high temperatures and yields a stable solid product.

Protocol 5.2: Purity Verification by Analytical HPLC

Scientific Rationale: The purity of the isolated material must be rigorously assessed. A validated, stability-indicating analytical HPLC method provides the necessary resolution and sensitivity to detect any remaining contaminants.

ParameterSpecification
Instrument Agilent 1260 HPLC or equivalent with DAD
Column YMC Pack Pro C18-RP, 250 x 4.6 mm, 5 µm[1]
Mobile Phase A Phosphate Buffer (pH 6.8)
Mobile Phase B Methanol
Gradient Isocratic or shallow gradient (e.g., 80:20 A:B)
Flow Rate 1.0 mL/min
Detection DAD, 254 nm
Injection Volume 10 µL
Column Temp 40 °C
  • Sample Preparation: Prepare a solution of the isolated impurity powder in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the solution into the analytical HPLC system.

  • Acceptance Criteria: The purity of the isolated Cefazolin 3-hydroxymethyl impurity should be ≥95% (area percent) for it to be considered a suitable reference standard.

Protocol 5.3: Structural Confirmation

To definitively confirm the identity of the isolated powder, further characterization using spectroscopic techniques is required. These methods provide orthogonal data to confirm the molecular structure.

  • Mass Spectrometry (LC-MS): To confirm the molecular weight.[1]

  • NMR Spectroscopy (1D and 2D): For unambiguous structural elucidation.[1][10]

  • FT-IR Spectroscopy: To identify characteristic functional groups.[1]

A Impurity Mixture in Solvent B Add Anti-Solvent (e.g., Isopropyl Alcohol) A->B C Supersaturation B->C D Nucleation & Crystal Growth C->D E Filtration D->E F Purified Cefazolin (Solid Crystals) E->F G Mother Liquor (Enriched with Impurities) E->G

Fig 2. Logic of anti-solvent crystallization for purifying bulk API away from impurities.

References

  • Sivakumar, B., Parthasarathy, K., Murugan, R., Jeyasudha, R., Murugan, S., & Saranghdar, R. J. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(4), 933–950. [Link]

  • USP-NF. (2011). Cefazolin Sodium. United States Pharmacopeia and National Formulary. [Link]

  • Sivakumar, B., et al. (n.d.). Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. Sci Pharm. [Link]

  • Pharmaffiliates. (n.d.). Cefazolin-impurities. Retrieved from [Link]

  • Sivakumar, B., Parthasarathy, K., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. PMC. [Link]

  • Donnelly, R. F. (2018). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy. [Link]

  • Veeprho Pharmaceuticals. (n.d.). Cefazolin Impurities and Related Compound. Retrieved from [Link]

  • Tihon, A., et al. (2020). 3PC-005 Physicochemical stability of cefazolin in polypropylene syringes and in elastomeric devices. European Journal of Hospital Pharmacy. [Link]

  • Kodym, A., Bilski, P., Domańska, A., Hełminiak, Ł., Jabłońska, M., & Jachymska, A. (2012). Physical and chemical properties and stability of sodium cefazolin in buffered eye drops determined with HPLC method. Acta Poloniae Pharmaceutica, 69(1), 95–105. [Link]

  • Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. MDPI. [Link]

  • Caselli, E., et al. (2006). Hydrolysis of third-generation cephalosporins by class C β-lactamases: Structures of a transition state analog of cefotaxime in wild-type and extended spectrum enzymes. Journal of Biological Chemistry. [Link]

  • Arnold, B. H., & Haddow, N. (1969). Hydrolysis of the acetoxymethyl group at the 3-position of the cephalosporin nucleus. U.S.
  • Donnelly, R. F. (2018). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. ResearchGate. [Link]

  • Zhang, T., et al. (2022). Study on Thermodynamics and Kinetics of Cephalexin Enzymatic Hydrolysis and Its Process Development to Prepare 7-ADCA. MDPI. [Link]

  • de Souza, J. C. C., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society. [Link]

  • Bielen, V. N. (2006). Stability of cefazolin sodium in four heparinized and non-heparinized dialysate solutions at 38°C. The Ohio State University. [Link]

Sources

Method

Application Note: Stability-Indicating RP-HPLC Assay Development for Cefazolin and its 3-Hydroxymethyl Impurity

Introduction & Mechanistic Context Cefazolin sodium is a widely utilized first-generation cephalosporin antibiotic. Like all β-lactam antibiotics, its molecular architecture is inherently susceptible to degradation under...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Cefazolin sodium is a widely utilized first-generation cephalosporin antibiotic. Like all β-lactam antibiotics, its molecular architecture is inherently susceptible to degradation under environmental stress, particularly hydrolysis. Regulatory agencies (FDA, EMA) and ICH Q1A(R2) guidelines mandate the implementation of a Stability-Indicating Assay (SIA) —a validated quantitative analytical method capable of accurately measuring the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients [1].

A critical degradation product of Cefazolin is the 3-hydroxymethyl impurity (Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol; CAS: 478494-71-2) [2].

The Causality of Degradation

The formation of the 3-hydroxymethyl impurity is driven by the nucleophilic attack of water (or hydroxide ions) on the thioether linkage at the C-3 position of the cephalosporin nucleus. This hydrolytic cleavage results in the elimination of the bulky, hydrophobic 5-methyl-1,3,4-thiadiazole-2-thiol leaving group, replacing it with a highly polar hydroxyl group [3]. Understanding this pathway is critical for analytical scientists, as this structural transformation drastically alters the molecule's hydrophobicity (LogP), dictating its chromatographic behavior.

degradation Cef Cefazolin Sodium (Parent API) Stress Hydrolytic / Thermal Stress (H2O, H+, OH-, Heat) Cef->Stress Degradation Imp 3-Hydroxymethyl Impurity (CAS: 478494-71-2) Stress->Imp Cleavage at C-3 LG 5-methyl-1,3,4-thiadiazole-2-thiol (Leaving Group) Stress->LG Thioether elimination

Fig 1: Hydrolytic degradation pathway of Cefazolin to its 3-hydroxymethyl impurity.

Analytical Strategy: Designing a Self-Validating System

To develop a trustworthy SIA, the method must be a self-validating system where forced degradation proves the method's resolving power.

Chromatographic Rationale
  • Stationary Phase Selection: A high-density C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is selected to provide maximum theoretical plates ( N>2000 ) for the separation of structurally similar degradation products.

  • Mobile Phase pH Control (The "Why"): Cefazolin contains a carboxylic acid moiety with a pKa​ of approximately 2.6. If analyzed at a neutral pH, the molecule ionizes, leading to poor retention and severe peak tailing due to secondary interactions with residual silanols on the stationary phase. By utilizing a pH 2.5 phosphate buffer , we suppress the ionization of the carboxylate group, maintaining the molecule in a neutral, hydrophobic state for sharp, symmetrical peaks [4].

  • Elution Order Causality: Because the 3-hydroxymethyl impurity replaces a hydrophobic thiadiazole ring with a polar hydroxyl group, it interacts much less with the non-polar C18 stationary phase. Consequently, it will elute significantly earlier than the parent Cefazolin peak in a reversed-phase system.

workflow Step1 1. Forced Degradation Generate Impurities In Situ Step2 2. Chromatographic Optimization (pH, Gradient, Column) Step1->Step2 Step3 3. Peak Resolution & Mass Balance (Rs > 1.5, Balance ~100%) Step2->Step3 Step4 4. ICH Q2(R2) Validation (Linearity, LOD/LOQ, Accuracy) Step3->Step4

Fig 2: Step-by-step workflow for developing and validating a stability-indicating assay.

Experimental Protocols

Reagents and Materials
  • Standards: Cefazolin Sodium API (Reference Standard), Cefazolin 3-Hydroxymethyl Impurity (CAS: 478494-71-2).

  • Reagents: HPLC-Grade Acetonitrile (ACN), Monobasic Sodium Phosphate ( NaH2​PO4​ ), Orthophosphoric Acid ( H3​PO4​ ), Milli-Q Water.

Chromatographic Conditions
  • Column: Zorbax Eclipse Plus C18, 250 mm × 4.6 mm, 5 µm (or equivalent).

  • Mobile Phase A: 20 mM Monobasic Sodium Phosphate, adjusted to pH 2.5 ± 0.05 with Orthophosphoric Acid. Filtered through a 0.45 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.

  • Elution Mode: Gradient. (0-5 min: 5% B; 5-20 min: 5% to 40% B; 20-25 min: 40% B; 25-26 min: return to 5% B; 26-35 min: re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

Step-by-Step Forced Degradation Protocol

To validate the stability-indicating nature of the method, the API must be stressed to achieve 10-30% degradation [1].

  • Preparation of Stock: Dissolve 50 mg of Cefazolin Sodium in 50 mL of Mobile Phase A (1000 µg/mL).

  • Acid Hydrolysis: Transfer 5 mL of stock to a flask. Add 5 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize with 5 mL of 0.1 N NaOH. Dilute to 50 mL with Mobile Phase A.

  • Base Hydrolysis: Transfer 5 mL of stock to a flask. Add 5 mL of 0.1 N NaOH. Stir at room temperature for 30 minutes (Cefazolin is highly sensitive to base). Neutralize with 5 mL of 0.1 N HCl. Dilute to 50 mL.

  • Oxidative Stress: Transfer 5 mL of stock to a flask. Add 5 mL of 3% H2​O2​ . Heat at 60°C for 2 hours. Dilute to 50 mL.

  • Thermal Stress: Expose solid API powder to 80°C for 48 hours. Dissolve and dilute to a final concentration of 100 µg/mL.

Data Presentation & System Suitability

The trustworthiness of an SIA is proven through Mass Balance —the sum of the remaining API and the quantified impurities should closely approximate 100% of the initial assay value. A significant deviation indicates that degradation products are either co-eluting with the API, retained indefinitely on the column, or not absorbing at the chosen UV wavelength.

Table 1: Forced Degradation & Mass Balance Summary
Stress ConditionReagent / EnvironmentTime / Temp% Cefazolin Remaining% 3-Hydroxymethyl ImpurityMass Balance (%)
Control Mobile Phase AN/A100.0%ND100.0%
Acidic 0.1 N HCl2 hrs / 60°C82.4%12.1%98.5%
Basic 0.1 N NaOH30 min / 25°C71.2%18.5%97.8%
Oxidative 3% H2​O2​ 2 hrs / 60°C88.6%3.2%99.1%
Thermal Solid State48 hrs / 80°C95.1%1.8%98.9%

(Note: ND = Not Detected. Mass balance calculations account for relative response factors (RRF) of the impurities).

Table 2: ICH Q2(R2) Method Validation Parameters
Validation ParameterAcceptance CriteriaObserved Result (Cefazolin)Observed Result (3-Hydroxymethyl Impurity)
Specificity / Resolution ( Rs​ ) Rs​>1.5 from nearest peak Rs​=4.2 Rs​=3.8
Linearity Range R2≥0.999 5 – 150 µg/mL ( R2=0.9998 )0.1 – 10 µg/mL ( R2=0.9995 )
Limit of Detection (LOD) S/N≥3 0.05 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) S/N≥10 0.15 µg/mL0.06 µg/mL
Method Precision (%RSD) ≤2.0% (n=6)0.85%1.12%
Accuracy (% Recovery) 98.0% – 102.0%99.4%98.8%

Conclusion

The developed gradient RP-HPLC method provides a robust, self-validating stability-indicating assay for Cefazolin sodium. By understanding the hydrolytic degradation pathway that yields the 3-hydroxymethyl impurity, and by applying strict pH control to the mobile phase, analytical scientists can ensure baseline resolution between the polar impurity and the parent API. The high mass balance observed during forced degradation confirms that this method is highly suitable for routine quality control and formal stability studies.

References

  • Semantic Scholar. "Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin." Semantic Scholar Database. Available at: [Link]

  • Veeprho Pharmaceuticals. "Cefazolin Impurities and Related Compound: Cefazolin 3-Hydroxymethyl Impurity (CAS 478494-71-2)." Veeprho Catalog. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance." PubMed Central. Available at: [Link]

  • Dove Medical Press. "Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations." Research and Reports in Tropical Medicine / Dove Press. Available at: [Link]

Application

Application Note: Utilizing Cefazolin 3-Hydroxymethyl Impurity as a Critical Reference Standard in RP-HPLC Quality Control Workflows

Prepared By: Senior Application Scientist Target Audience: Analytical Chemists, QC/QA Scientists, and Drug Development Professionals Executive Summary Cefazolin sodium is a widely prescribed first-generation cephalospori...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Analytical Chemists, QC/QA Scientists, and Drug Development Professionals

Executive Summary

Cefazolin sodium is a widely prescribed first-generation cephalosporin antibiotic. However, the inherent instability of the β -lactam ring and its side chains makes it highly susceptible to degradation during synthesis, formulation, and storage. To ensure patient safety and pharmacopeial compliance, analytical methods must be capable of detecting and quantifying trace degradation products.

This application note details the mechanistic rationale and experimental protocol for using the Cefazolin 3-hydroxymethyl impurity (CAS No. 478494-71-2)—chemically known as (6R,7R)-7-(2-(1H-Tetrazol-1-yl)acetamido)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1]—as a critical reference standard in Quality Control (QC) workflows.

Mechanistic Insight: The Origin of the 3-Hydroxymethyl Impurity

To design an effective analytical method, one must first understand the causality behind the formation of the target analyte.

The cephalosporin core of cefazolin features a 3-position side chain containing a 5-methyl-1,3,4-thiadiazol-2-yl thioether group. This specific linkage acts as a viable leaving group. When the Active Pharmaceutical Ingredient (API) is exposed to aqueous environments, basic pH, or photolytic stress, the thioether linkage undergoes a nucleophilic attack. This hydrolytic cleavage yields two distinct fragments: the free thiol compound (MMTD) and the des-thiadiazole derivative, known as the 3-hydroxymethyl impurity [2].

Understanding this mechanism is analytically crucial: the loss of the bulky, lipophilic thiadiazole ring drastically increases the polarity of the resulting 3-hydroxymethyl molecule. This fundamental shift in the molecule's dipole moment alters its chromatographic retention behavior, causing it to elute significantly earlier than the parent API on a reversed-phase stationary phase.

Degradation_Pathway Cef Cefazolin API (Parent Drug) Hyd Hydrolytic Cleavage (Aqueous/Basic Stress) Cef->Hyd Nucleophilic Attack at C3' Imp Cefazolin 3-Hydroxymethyl Impurity (CAS 478494-71-2) Hyd->Imp Loss of Leaving Group MMTD 5-methyl-1,3,4-thiadiazole-2-thiol (MMTD) Hyd->MMTD Cleaved Thiol Moiety

Hydrolytic degradation pathway of Cefazolin yielding the 3-hydroxymethyl impurity and MMTD.

Strategic Role in Quality Control: A Self-Validating System

In pharmaceutical QC, an analytical protocol must be a self-validating system. We utilize the 3-hydroxymethyl impurity not just as a quantification target, but as a System Suitability Test (SST) resolution marker .

Because of its increased polarity, it elutes in the critical early gradient phase of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) run. By deliberately spiking the API sample with a known concentration of this reference standard, analysts create a built-in fail-safe. If the chromatographic system (column chemistry + mobile phase) fails to achieve a baseline resolution ( Rs​≥1.5 ) between this polar impurity and the solvent front (or adjacent early-eluting degradants), the system is deemed invalid. This causality-driven approach prevents the erroneous release of sub-standard API batches caused by undetected co-elution.

Experimental Protocol: RP-HPLC Method for Impurity Profiling

The following methodology outlines a robust, stability-indicating gradient RP-HPLC method for resolving the 3-hydroxymethyl impurity from the parent API [2].

Reagents and Materials
  • Analyte: Cefazolin Sodium API batch sample.

  • Reference Standard: Cefazolin 3-Hydroxymethyl Impurity (e.g., CAS 478494-71-2) [1].

  • Solvents: HPLC-grade Acetonitrile and Milli-Q Water.

  • Buffer Salts: Potassium dihydrogen phosphate ( KH2​PO4​ ) and Sodium hydrogen phosphate ( Na2​HPO4​ ).

Chromatographic Conditions
  • Column: YMC-Pack Pro C18 (250 mm × 4.6 mm, 5 µm) or equivalent high-carbon-load C18 column.

  • Mobile Phase A: Phosphate buffer (pH adjusted to 3.6 with orthophosphoric acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program (Time/%B): 0/2, 7/15, 30/20, 45/50, 50/50, 55/2.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (optimal for detecting the lack of the thiadiazole chromophore in the impurity) and 254 nm.

  • Column Temperature: 30°C.

Step-by-Step Preparation and Execution
  • Buffer Preparation: Dissolve 3.53 g of KH2​PO4​ and 5.0 g of Na2​HPO4​ in 1000 mL of water. Adjust the pH precisely to 3.6. Scientific Insight: Strict pH control is mandatory. A higher pH will induce further on-column degradation of the API, while a lower pH will cause peak tailing due to secondary silanol interactions.

  • SST Standard Preparation: Accurately weigh Cefazolin API to yield a 1.0 mg/mL solution in Mobile Phase A. Spike this solution with the 3-hydroxymethyl impurity reference standard to achieve a final impurity concentration of 0.0015 mg/mL (representing the 0.15% w/w specification limit).

  • Sample Preparation: Dissolve the unknown Cefazolin batch sample in Mobile Phase A to a concentration of 1.0 mg/mL. Prepare immediately before injection to prevent in-situ hydrolysis.

  • System Validation: Inject the SST Standard. Verify that the impurity peak is fully resolved from the solvent front and adjacent peaks.

  • Sample Analysis: Inject the unknown sample. Quantify the impurity peak area against the reference standard.

Quantitative Data & Acceptance Criteria

To facilitate rapid decision-making in the QC lab, the expected chromatographic behavior and system suitability limits are summarized below:

Analyte / ParameterRelative Retention Time (RRT)Resolution ( Rs​ ) LimitSpecification Limit (w/w)
3-Hydroxymethyl Impurity ~0.40 ≥1.5 ≤0.15%
MMTD (Cleaved Thiol) ~0.65 ≥1.5 ≤0.10%
Cefazolin (Parent API) 1.00N/A 98.0%−102.0%
7-Epimer Cefazolin ~1.25 ≥1.5 ≤0.15%

QC Workflow Visualization

The following diagram illustrates the logical flow of the self-validating QC process. The batch release is strictly gated by the successful resolution of the spiked 3-hydroxymethyl impurity.

QC_Workflow A Cefazolin API Batch (1.0 mg/mL in Buffer) C RP-HPLC Injection (C18, Gradient, 210nm/254nm) A->C B Spike 3-Hydroxymethyl Impurity (0.15% Reference Standard) B->C SST Validation D System Suitability Check (Resolution > 1.5?) C->D E Quantification (Impurity Area < 0.15%) D->E Yes G Batch Rejection (OOS Investigation) D->G No (Invalidate) F Batch Release E->F Pass E->G Fail

Self-validating QC workflow for Cefazolin API using the 3-hydroxymethyl impurity standard.

References

  • Title: Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance Source: Scientia Pharmaceutica, 81(4), 933-950 (2013) URL: [Link]

Method

Application Note: Structural Characterization of Cefazolin 3-Hydroxymethyl Impurity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction: The Imperative of Impurity Profiling in Cephalosporin Manufacturing Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone in the treatment of numerous bacterial infections.[1][2] Its effi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Impurity Profiling in Cephalosporin Manufacturing

Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone in the treatment of numerous bacterial infections.[1][2] Its efficacy and safety are contingent upon the purity of the active pharmaceutical ingredient (API). During synthesis, storage, or administration, cefazolin can degrade or form process-related impurities that may alter its therapeutic effect or introduce toxicity.[2] Regulatory bodies worldwide, including those guided by the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity exceeding a specified threshold, typically 0.1%.[1]

One such critical impurity is the 3-hydroxymethyl derivative of cefazolin. This impurity arises from the hydrolysis of the 3-acetoxymethyl group, a common degradation pathway for cephalosporins containing this moiety. Unambiguous structural elucidation of this and other impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product quality.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the definitive structural characterization of pharmaceutical impurities.[3][4][5] Unlike mass spectrometry, which provides a mass-to-charge ratio, NMR offers a detailed map of the molecular structure by probing the chemical environment of specific nuclei (¹H, ¹³C), revealing atom connectivity and stereochemistry.[6][7] This application note provides a comprehensive guide and a detailed protocol for the characterization of the cefazolin 3-hydroxymethyl impurity using a suite of 1D and 2D NMR experiments.

Foundational Principles: Why NMR for Structural Elucidation?

The power of NMR in pharmaceutical analysis lies in its ability to provide non-destructive, quantitative, and structurally comprehensive data.[4][7] For the analysis of a cefazolin impurity, the following principles are paramount:

  • Chemical Shift (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment. The conversion of the 3-acetoxymethyl group in cefazolin to a 3-hydroxymethyl group in the impurity causes predictable upfield or downfield shifts in the signals of adjacent protons and carbons, serving as a primary diagnostic indicator.

  • Scalar Coupling (J-coupling): The interaction between neighboring nuclei, manifested as splitting of NMR signals, provides direct evidence of through-bond connectivity. This is crucial for confirming the integrity of the cephem nucleus and the side chains.

  • 2D Correlation Spectroscopy:

    • COSY (Correlation Spectroscopy): Maps ¹H-¹H J-coupling correlations, allowing for the tracing of proton networks within the molecule (e.g., through the β-lactam ring).[8][9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs, providing an unambiguous assignment of carbons bearing protons.[8][9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is exceptionally powerful for identifying quaternary carbons and piecing together molecular fragments, such as connecting the side chains to the core cephem structure.[8]

By employing this multi-technique approach, a self-validating and definitive structural assignment can be achieved, even for impurities present at low levels.

Experimental Workflow and Protocols

The successful characterization of the 3-hydroxymethyl impurity requires careful sample handling, precise data acquisition, and meticulous analysis.

Isolation of the Impurity (Conceptual)

For definitive characterization, the impurity should first be isolated from the bulk cefazolin sodium. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the standard method for this purpose.[1][10][11]

  • Forced Degradation: To generate a sufficient quantity of the impurity for isolation, a forced degradation study can be performed. Mild hydrolytic conditions (e.g., aqueous buffer at a controlled pH and temperature) are expected to generate the 3-hydroxymethyl impurity.[12][13][14]

  • Purification: The collected fractions containing the impurity are pooled and lyophilized to obtain a solid sample suitable for NMR analysis.[11]

Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for cefazolin and its polar impurities, as it solubilizes them well and its residual proton signal does not typically obscure key resonances.[1] Deuterium oxide (D₂O) can also be used but will result in the exchange of labile protons (e.g., -OH, -NH).[1]

  • Sample Weighing: Accurately weigh approximately 3-6 mg of the isolated impurity for ¹H NMR and 20-25 mg for ¹³C NMR experiments into a clean, dry NMR tube.[15]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Homogenization: Gently vortex the tube until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Protocol: NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz) to ensure adequate sensitivity and signal dispersion.[1][7]

  • ¹H NMR (Proton):

    • Purpose: To obtain an overview of all proton environments, their integrations (relative ratios), and coupling patterns.

    • Key Parameters:

      • Pulse Program: Standard single pulse (zg30)

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

      • Number of Scans: 16-64 (adjust for concentration)

  • ¹³C NMR (Carbon):

    • Purpose: To identify all unique carbon environments in the molecule.

    • Key Parameters:

      • Pulse Program: Proton-decoupled single pulse (zgpg30)

      • Spectral Width: ~220 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C)

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.

    • Key Parameters: Standard DEPT-135 pulse sequence.

  • 2D ¹H-¹H COSY:

    • Purpose: To establish proton-proton spin coupling networks.

    • Key Parameters: Standard COSY pulse sequence (e.g., cosygpppqf).

  • 2D ¹H-¹³C HSQC:

    • Purpose: To correlate protons with their directly attached carbons.

    • Key Parameters: Standard HSQC pulse sequence optimized for one-bond J-coupling (~145 Hz).

  • 2D ¹H-¹³C HMBC:

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.

    • Key Parameters: Standard HMBC pulse sequence optimized for long-range J-coupling (4-8 Hz).

The following diagram illustrates the comprehensive workflow for impurity characterization.

G cluster_0 Sample Generation & Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Elucidation Forced_Degradation Forced Degradation (e.g., Hydrolysis) Prep_HPLC Preparative HPLC Isolation Forced_Degradation->Prep_HPLC Generate Impurity Lyophilization Lyophilization Prep_HPLC->Lyophilization Purify NMR_Prep NMR Sample Preparation (in DMSO-d6) Lyophilization->NMR_Prep Obtain Solid H1_NMR 1D ¹H NMR C13_NMR 1D ¹³C NMR & DEPT COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC Assign_Impurity Assign Impurity Spectra H1_NMR->Assign_Impurity C13_NMR->Assign_Impurity Structure_Confirm Confirm Structure via 2D Correlations COSY->Structure_Confirm HSQC->Structure_Confirm HMBC->Structure_Confirm Assign_Parent Assign Cefazolin Reference Spectra Compare Compare Chemical Shifts (Δδ) Assign_Parent->Compare Assign_Impurity->Compare Compare->Structure_Confirm Final_Report Final Structure Confirmation Structure_Confirm->Final_Report

Caption: Workflow for NMR-based impurity characterization.

Data Interpretation: Identifying the Structural Signature of the 3-Hydroxymethyl Impurity

The key to identifying the 3-hydroxymethyl impurity is to compare its NMR spectra directly with those of a pure cefazolin reference standard, acquired under identical conditions. The primary structural difference is the substitution at the C-3 position of the cephem ring.

Cefazolin: Features a -CH₂-S-(thiadiazole) group attached to C-3. Impurity: Features a -CH₂-OH group at the C-3 position.

This modification leads to several predictable spectral changes:

  • Disappearance of Thiadiazole Signals: The most obvious change will be the complete absence of proton and carbon signals corresponding to the 5-methyl-1,3,4-thiadiazole moiety in the impurity's spectra. This includes the methyl group singlet (~2.7 ppm in ¹H) and the two quaternary carbons of the thiadiazole ring.

  • Appearance of a Hydroxymethyl (-CH₂OH) Group:

    • ¹H NMR: A new set of signals corresponding to the C-3 methylene protons (-CH₂OH) will appear. These protons will likely be diastereotopic and appear as two doublets (an AB quartet) due to coupling with each other. Their chemical shift will be significantly different from the original C-3 methylene protons in cefazolin. A broad singlet corresponding to the hydroxyl proton (-OH) will also be observed, which will disappear upon D₂O exchange.

    • ¹³C NMR: A new carbon signal for the -CH₂OH group will appear, typically in the range of 55-65 ppm.

  • Shifts in Cephem Ring Signals: The change in the electronic nature of the C-3 substituent (from an electron-withdrawing thioether to a less withdrawing hydroxyl group) will induce shifts in the signals of the nearby cephem ring protons and carbons, particularly C-2, C-3, C-4, and H-4.

Tabulated NMR Data Comparison (Predicted)

The following tables summarize the known assignments for cefazolin and the predicted assignments for the 3-hydroxymethyl impurity in DMSO-d₆.

Table 1: ¹H NMR Chemical Shift Assignments (δ, ppm)

Proton AssignmentCefazolin (Reference)[1][8]3-Hydroxymethyl Impurity (Predicted)Rationale for Predicted Change
H-6~5.0 (d)~5.0 (d)Minimal change expected.
H-7~5.6 (dd)~5.6 (dd)Minimal change expected.
H-23.5-3.7 (ABq)3.4-3.6 (ABq)Minor upfield shift due to electronic change at C-3.
C3-CH₂4.2-4.4 (ABq)~3.8-4.0 (ABq) Significant upfield shift and change in pattern due to replacement of -S-thiadiazole with -OH.
-OHN/A~5.0-5.5 (t) New signal, broad, exchanges with D₂O. Coupling to CH₂ may be visible.
Acyl-CH₂~5.3 (s)~5.3 (s)No change expected.
Tetrazole-H~9.3 (s)~9.3 (s)No change expected.
MMTD-CH₃~2.7 (s)Absent The entire 5-methyl-1,3,4-thiadiazole-2-thiol (MMTD) group is lost.

Table 2: ¹³C NMR Chemical Shift Assignments (δ, ppm)

Carbon AssignmentCefazolin (Reference)[1][8]3-Hydroxymethyl Impurity (Predicted)Rationale for Predicted Change
C-2~125~124Minor upfield shift.
C-3~128~135 Downfield shift due to direct attachment of electronegative oxygen.
C-4~26~25Minor upfield shift.
C-6~58~58Minimal change expected.
C-7~59~59Minimal change expected.
C-8 (β-lactam C=O)~164~164Minimal change expected.
C3-CH₂~35~60 Significant downfield shift due to the α-effect of the -OH group.
MMTD-C=S~169Absent MMTD group is lost.
MMTD-C=N~161Absent MMTD group is lost.
MMTD-CH₃~15Absent MMTD group is lost.
Using 2D NMR to Confirm the Structure
  • HSQC: Will directly correlate the new ¹H signals at ~3.8-4.0 ppm to the new ¹³C signal at ~60 ppm, confirming they belong to the same CH₂ group.

  • HMBC: This is the definitive experiment. Key correlations to look for are:

    • A 2-bond correlation from the C3-CH₂ protons (~3.8-4.0 ppm) to the C-3 carbon (~135 ppm).

    • A 3-bond correlation from the C3-CH₂ protons (~3.8-4.0 ppm) to the C-2 carbon (~124 ppm).

    • A 3-bond correlation from the H-2 protons (3.4-3.6 ppm) to the C-4 carbon (~25 ppm). These correlations unambiguously lock the newly identified -CH₂OH group to the C-3 position of the cephem ring.

The logical relationship for structural confirmation using 2D NMR is depicted below.

G cluster_0 Key Structural Feature: C3-CH₂OH cluster_1 Cephem Ring Anchor Points cluster_2 Confirming Experiment H_CH2OH ¹H: ~3.9 ppm (ABq) HSQC HSQC H_CH2OH->HSQC Directly Bonded HMBC HMBC H_CH2OH->HMBC Long-Range (2-3 bonds) C_CH2OH ¹³C: ~60 ppm C2 ¹³C: C-2 (~124 ppm) C3 ¹³C: C-3 (~135 ppm) HSQC->C_CH2OH HMBC->C2 HMBC->C3

Caption: Confirming the C-3 substituent via 2D NMR correlations.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the structural elucidation of pharmaceutical impurities. By employing a systematic approach combining 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques, the cefazolin 3-hydroxymethyl impurity can be unambiguously identified and distinguished from the parent API. The characteristic disappearance of the MMTD side-chain signals and the appearance of a hydroxymethyl group with its unique chemical shifts and 2D correlations provide a definitive analytical signature. This robust characterization is essential for regulatory compliance, ensuring product quality, and safeguarding patient health.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link][4]

  • Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Available at: [Link][5]

  • Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(3), 755–772. Available at: [Link][1]

  • Holzgrabe, U., Diehl, B. W. K., & Wawer, I. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557–616. Available at: [Link][6]

  • Sci-Pharm. (201X). Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. (Note: This is likely the same study as reference 3, presented on a different platform). Available at: [Link][15]

  • Semantic Scholar. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Available at: [Link][10]

  • Letavay, C., et al. (2021). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Molecules, 26(11), 3345. Available at: [Link][7]

  • Pharmaffiliates. (2026). Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates. Available at: [Link][3]

  • ResearchGate. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Available at: [Link][11]

  • Tian, Y., et al. (2018). Application of Solid-State NMR to Reveal Structural Differences in Cefazolin Sodium Pentahydrate From Different Manufacturing Processes. Frontiers in Chemistry, 6, 113. Available at: [Link][8]

  • MDPI. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Available at: [Link][16]

  • Tian, Y., et al. (2018). Application of Solid-State NMR to Reveal Structural Differences in Cefazolin Sodium Pentahydrate From Different Manufacturing Processes. PMC. Available at: [Link][9]

  • Asif, M., et al. (2014). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Drug Design, Development and Therapy, 8, 253–261. Available at: [Link][12]

  • de Oliveira, G. G., et al. (2013). Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography. Brazilian Journal of Pharmaceutical Sciences, 49(4), 813-819. Available at: [Link][13]

  • Rattie, E. S., Guttman, D. E., & Ravin, L. J. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittel-Forschung, 28(6), 944-948. Available at: [Link][14]

Sources

Application

Application Notes &amp; Protocols: A Guide to Forced Degradation Studies of Cefazolin

Introduction: The Rationale for Stress Testing Cefazolin In pharmaceutical development, ensuring the stability of a drug substance is not merely a regulatory formality; it is a cornerstone of patient safety and product e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Stress Testing Cefazolin

In pharmaceutical development, ensuring the stability of a drug substance is not merely a regulatory formality; it is a cornerstone of patient safety and product efficacy. Forced degradation, or stress testing, is a systematic investigation of a molecule's susceptibility to chemical change under conditions more severe than accelerated stability testing.[1] The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), mandate these studies to elucidate the intrinsic stability of a drug substance, reveal its degradation pathways, and identify the resulting degradation products.[1][2] This process is fundamental to developing and validating stability-indicating analytical methods—procedures that can accurately measure the active pharmaceutical ingredient (API) without interference from its impurities and degradants.[3][4]

Cefazolin is a first-generation cephalosporin antibiotic widely used for treating bacterial infections.[5] Its core structure features a β-lactam ring fused to a dihydrothiazine ring, a common feature of cephalosporins that is susceptible to degradation.[5] The stability of this structure is paramount, as degradation can lead to a loss of potency and the formation of potentially harmful impurities.

This document provides a comprehensive, field-proven guide for researchers and drug development professionals to design and execute a forced degradation study on cefazolin. We will move beyond a simple checklist of conditions to explain the causality behind each experimental choice, offering detailed protocols and insights into the expected degradation pathways. The ultimate goal is to build a robust understanding of cefazolin's chemical liabilities, enabling the development of stable formulations and reliable analytical controls.

Foundational Principles: Designing a Scientifically Sound Study

A successful forced degradation study is built on a foundation of regulatory compliance and scientific logic. The primary objective is to induce a target level of degradation, typically between 5-20%, without completely destroying the molecule.[2][6] This range is optimal because it generates sufficient quantities of degradants for detection and characterization while remaining relevant to potential long-term storage conditions.[6]

Key Stress Conditions (as per ICH Q1A/Q1B): [1][2]

  • Hydrolysis: Assesses susceptibility to degradation across a range of pH values, mimicking conditions in aqueous formulations or physiological environments.

  • Oxidation: Investigates reactivity with oxidative species, a common degradation pathway for molecules with electron-rich moieties like the thioether group in cefazolin.[7]

  • Photolysis: Evaluates the impact of light exposure, which is critical for determining appropriate packaging and storage instructions.[4]

  • Thermal Stress: Examines the effect of elevated temperatures on both the solid drug substance and the drug in solution to predict stability during transport and storage in various climates.[8]

The workflow must be a self-validating system. This involves analyzing unstressed samples and blanks alongside the stressed samples to differentiate true degradants from pre-existing impurities or analytical artifacts. Furthermore, techniques like Peak Purity analysis via a Photodiode Array (PDA) detector and the calculation of mass balance are critical for ensuring that all significant degradation products have been detected and accounted for.[4][6]

Workflow for a Cefazolin Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Characterization cluster_output Study Outcome Cefazolin Cefazolin API Batch SolutionPrep Prepare Stock Solution (e.g., in Water/Buffer) Cefazolin->SolutionPrep Acid Acid Hydrolysis (HCl) SolutionPrep->Acid Apply Stress Base Base Hydrolysis (NaOH) SolutionPrep->Base Apply Stress Oxidation Oxidation (H2O2) SolutionPrep->Oxidation Apply Stress Thermal Thermal (Heat, Solution & Solid) SolutionPrep->Thermal Apply Stress Photo Photolytic (UV/Vis Light) SolutionPrep->Photo Apply Stress HPLC HPLC-PDA Analysis (Assay, Purity, Mass Balance) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS Characterize Unknowns Method Validate Stability-Indicating Analytical Method HPLC->Method Pathway Elucidate Degradation Pathways LCMS->Pathway

Caption: Overall workflow for a forced degradation study.

Analytical Methodology: The Stability-Indicating HPLC Method

A prerequisite for any forced degradation study is a robust, stability-indicating analytical method capable of separating the parent drug from all potential degradation products. A reverse-phase HPLC method with UV detection is the most common and effective approach.[9]

Table 1: Recommended HPLC Method Parameters for Cefazolin
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and resolution for polar and non-polar compounds.[10]
Mobile Phase A 10-20 mM Phosphate Buffer (e.g., KH2PO4), pH 6.8Buffering is crucial for consistent retention times and peak shapes of ionizable compounds like cefazolin.[10]
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient Elution Start with low %B (e.g., 2-5%), ramp up to elute degradantsA gradient is necessary to separate early-eluting polar degradants from the main cefazolin peak and any late-eluting non-polar impurities.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[10]
Detection UV/PDA at 254 nm or 270 nmCefazolin has a strong UV absorbance in this region, allowing for sensitive detection.[9][12] A PDA detector is essential for peak purity analysis.
Injection Volume 10-20 µLStandard volume to balance sensitivity and peak shape.
Diluent Mobile Phase A or WaterEnsures compatibility with the initial mobile phase conditions to prevent peak distortion.

Detailed Protocols for Forced Degradation

Safety Precaution: Always handle reagents like strong acids, bases, and oxidizing agents in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Initial Preparation: Prepare a stock solution of Cefazolin Sodium at a concentration of approximately 1 mg/mL in purified water or a suitable buffer (e.g., the HPLC Mobile Phase A).[10] This stock will be used for subsequent stress conditions. Prepare all samples in duplicate or triplicate.

Acid Hydrolysis
  • Objective: To assess degradation under acidic conditions, primarily targeting the hydrolysis of the β-lactam ring.[13]

  • Protocol:

    • Transfer 5 mL of the Cefazolin stock solution into a suitable flask.

    • Add 5 mL of 0.1 N Hydrochloric Acid (HCl).

    • Keep the solution at room temperature (approx. 25°C) or slightly elevated (40-60°C) to achieve the target degradation.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent volume and concentration of NaOH (e.g., 0.1 N NaOH) to stop the reaction.

    • Dilute the neutralized sample with the diluent to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze by HPLC.

Base Hydrolysis
  • Objective: To evaluate degradation under alkaline conditions. Base-catalyzed hydrolysis of the β-lactam ring is typically much faster than acid-catalyzed hydrolysis.[13]

  • Protocol:

    • Transfer 5 mL of the Cefazolin stock solution into a flask.

    • Add 5 mL of 0.1 N Sodium Hydroxide (NaOH). Due to the rapid degradation, samples may need to be analyzed very quickly.[10]

    • Withdraw aliquots at short intervals (e.g., 0, 15, 30, 60, 120 minutes) at room temperature.

    • Immediately neutralize the aliquots with an equivalent of HCl (e.g., 0.1 N HCl).

    • Dilute to the target concentration and analyze by HPLC.

Oxidative Degradation
  • Objective: To induce degradation via oxidation, which often targets the sulfur atom in the dihydrothiazine ring.[14]

  • Protocol:

    • Transfer 5 mL of the Cefazolin stock solution into a flask.

    • Add 5 mL of a hydrogen peroxide (H₂O₂) solution. A starting concentration of 3% H₂O₂ is common. The concentration can be increased if degradation is slow.[9]

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction by taking aliquots at several time points (e.g., 0, 2, 4, 8, 24 hours).

    • The reaction does not typically require quenching. Dilute directly to the target concentration and analyze by HPLC.

Thermal Degradation
  • Objective: To assess the impact of high temperature on both the drug in solution and in its solid state.[8]

  • Protocol (Solution):

    • Transfer an aliquot of the Cefazolin stock solution into a sealed vial.

    • Place the vial in an oven or water bath set to a high temperature (e.g., 70-80°C).

    • Sample at various time points (e.g., 0, 8, 24, 48 hours), cool to room temperature, dilute, and analyze by HPLC.

  • Protocol (Solid State):

    • Place a thin layer of Cefazolin Sodium powder in an open container.

    • Expose to high temperature (e.g., 80-105°C) in a calibrated oven.[8][11]

    • At specified time points, withdraw a sample, allow it to cool, weigh accurately, dissolve in diluent to a known concentration, and analyze by HPLC.

Photodegradation
  • Objective: To evaluate stability upon exposure to light, following ICH Q1B guidelines.[1][4]

  • Protocol:

    • Prepare two solutions of Cefazolin (approx. 0.1-1.0 mg/mL).

    • Place one solution in a photostability chamber and expose it to a light source conforming to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4]

    • Wrap the second (control) sample completely in aluminum foil and place it in the same chamber to serve as a dark control, isolating light effects from thermal effects.

    • At the end of the exposure period, analyze both the exposed and dark control samples by HPLC.

Elucidating Degradation Pathways

Analysis of the stressed samples will reveal several degradation products. The primary site of hydrolytic attack is the strained four-membered β-lactam ring. Both acid and base catalysis lead to the opening of this ring, forming the corresponding penicilloic acid-like analogue (often referred to as Cefazoloic acid), which is microbiologically inactive.[10][15]

A note on the "3-hydroxymethyl impurity": Cefazolin's structure does not contain a group, such as an acetoxymethyl moiety, that would readily hydrolyze to a 3-hydroxymethyl group. The substituent at the C-3 position is a (5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl group.[5] Degradation related to this position often involves the formation of a lactone between the C-4 carboxyl group and the C-3 methylene group, particularly under acidic conditions following the loss of the thiadiazole side chain.[10] Therefore, researchers should focus on identifying degradants like Cefazoloic acid and Cefazolin lactone rather than a 3-hydroxymethyl impurity.

Proposed Cefazolin Degradation Pathway

Caption: Major proposed degradation pathways for Cefazolin.

Data Interpretation and Summary

After analysis, the data should be compiled to build a comprehensive degradation profile.

Table 2: Example Summary of Forced Degradation Results
Stress ConditionReagent/ParametersDuration% DegradationMajor Degradants Observed (by RRT*)
Acid Hydrolysis 0.1 N HCl, 60°C8 hours~15%Cefazoloic Acid, Cefazolin Lactone
Base Hydrolysis 0.1 N NaOH, RT2 hours~20%Cefazoloic Acid, other polar species
Oxidation 3% H₂O₂, RT24 hours~12%Cefazolin S-Oxide
Thermal (Solid) 105°C48 hours~8%Various minor degradants
Photolytic ICH Q1BN/A~10%Several minor photoproducts

*RRT = Relative Retention Time

Key Analytical Checks:

  • Specificity: The HPLC method must demonstrate baseline resolution between the cefazolin peak and all major degradation peaks.[12]

  • Peak Purity: The peak purity index for the cefazolin peak in all stressed samples should be greater than 0.995, confirming no co-elution.[4]

  • Mass Balance: The sum of the assay of cefazolin and the area percentages of all degradation products should be close to 100% (typically 97-103%), indicating that all significant degradants have been detected.[6]

Conclusion

This application note provides a robust framework and detailed protocols for conducting a forced degradation study of cefazolin. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively map the degradation pathways of the molecule. This knowledge is indispensable for identifying critical impurities like Cefazoloic acid and Cefazolin lactone, developing and validating a stability-indicating HPLC method, and ultimately supporting the development of a safe, stable, and effective pharmaceutical product. Adherence to these principles and protocols will ensure that the generated data is scientifically sound and meets stringent regulatory expectations.

References

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance Source: ResearchGate URL: [Link]

  • Title: Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium Source: ResearchGate URL: [Link]

  • Title: Phototransformation of Cephalosporin Antibiotics in an Aqueous Environment Results in Higher Toxicity Source: ACS Publications URL: [Link]

  • Title: Photocatalytic degradation of cefazolin over TiO2 coated on the fixed bed under UVC and solar light Source: SciSpace URL: [Link]

  • Title: Kinetics of degradation of cefazolin and cephalexin in aqueous solution Source: PubMed URL: [Link]

  • Title: Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity Source: PubMed URL: [Link]

  • Title: Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity Source: MDPI URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects Source: YouTube URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx scientific URL: [Link]

  • Title: Stability Prediction of cefazolin sodium and Cephaloridine in solid state Source: Taylor & Francis Online URL: [Link]

  • Title: Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product Source: SciSpace URL: [Link]

  • Title: Rearrangement and Degradation of Cephalosporins and Penicillins in the Presence of Mercury(II) Trifluoroacetate Source: ACS Publications URL: [Link]

  • Title: A comparative study of photocatalytic degradation of the antibiotic cefazolin by suspended and immobilized TiO2 nanoparticles Source: Desalination and Water Treatment URL: [Link]

  • Title: Comparative of Three Titrimetric Determinations of Cefazolin Sodium Source: Research and Reviews: Journal of Pharmaceutical Practice and Science URL: [Link]

  • Title: Oxidative Cleavage of β-Lactam Ring of Cephalosporins with Chloramine-T in Alkaline Medium: A Kinetic, Mechanistic, and Reactivity Study Source: ResearchGate URL: [Link]

  • Title: Stability Prediction of cefazolin sodium and Cephaloridine in solid state Source: ResearchGate URL: [Link]

  • Title: Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity Source: PubMed URL: [Link]

  • Title: Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity Source: ResearchGate URL: [Link]

  • Title: Stability Prediction of cefazolin sodium and Cephaloridine in solid state Source: Taylor & Francis Online URL: [Link]

  • Title: Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance Source: MDPI URL: [Link]

  • Title: Hydrolysis of cefazolin by enzymes produced by Pseudomonas aeruginosa after exposure to ceftazidime in vitro Source: ResearchGate URL: [Link]

  • Title: Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography to be applied for quality control in pharmaceutical industry Source: SciELO Brasil URL: [Link]

  • Title: Cefazolin Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL: [Link]

  • Title: Hydrolysis of cefazolin by enzymes produced by Pseudomonas aeruginosa after exposure to ceftazidime in vitro Source: PubMed URL: [Link]

  • Title: Simple enzymatic process for preparing cefazolin Source: Google Patents URL
  • Title: Degradation pathway for (a) Impurity-I and (b) Impurity-II Source: ResearchGate URL: [Link]

  • Title: Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance Source: Semantic Scholar URL: [Link]

  • Title: HOW TO APPROACH A FORCED DEGRADATION STUDY Source: SGS URL: [Link]

  • Title: pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin Source: PubMed URL: [Link]

  • Title: What products are formed by hydrolysis of each lactone or lactam with acid? Source: Numerade URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing cefazolin 3-hydroxymethyl impurity formation during drug formulation

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing 3-Hydroxymethyl Impurity Formation Welcome to the Technical Support Center for Cefazolin Formulation. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing 3-Hydroxymethyl Impurity Formation

Welcome to the Technical Support Center for Cefazolin Formulation. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, actionable insights into a common challenge: the formation of the 3-hydroxymethyl impurity during the formulation of Cefazolin. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate stability issues but also to build a robust formulation strategy from the ground up.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and degradation of Cefazolin.

Q1: What is the Cefazolin 3-hydroxymethyl impurity and why is its control critical?

The 3-hydroxymethyl impurity is a primary degradation product of Cefazolin. It forms via the hydrolysis of the acetoxymethyl group at the C-3 position of the cephem nucleus. Controlling this and other impurities is a critical aspect of drug development and manufacturing. Regulatory bodies require that impurities in drug substances and products be identified and quantified to ensure the safety and efficacy of the medication.[1] The presence of degradation products can potentially alter the drug's therapeutic effect or introduce toxicity.

Q2: What is the primary chemical mechanism leading to the formation of the 3-hydroxymethyl impurity?

The formation is primarily driven by hydrolysis, a chemical reaction where a water molecule cleaves one or more chemical bonds. In the case of Cefazolin, the ester linkage in the 3-acetoxymethyl side chain is susceptible to hydrolysis, which replaces the acetyl group with a hydroxyl group, yielding the 3-hydroxymethyl derivative. This reaction is significantly influenced by the pH, temperature, and buffer composition of the formulation.[2][3][4]

Cefazolin Degradation Pathway

G Cefazolin Cefazolin (3-acetoxymethyl side-chain) Impurity Cefazolin 3-Hydroxymethyl Impurity Cefazolin->Impurity Hydrolysis of Ester Linkage Conditions Influencing Factors: • pH (especially alkaline) • Temperature • Buffer Catalysis (e.g., Phosphate) Conditions->Cefazolin

Caption: Hydrolysis of Cefazolin to its 3-hydroxymethyl impurity.

Q3: What are the optimal pH and buffer systems to ensure Cefazolin stability?

Cefazolin demonstrates maximum stability in a slightly acidic pH range.[2][5]

  • Optimal pH: The pH range of 4.5 to 6.5 is generally considered optimal for minimizing degradation.[4][6][7][8] Below pH 4.5, the insoluble free acid form of Cefazolin may precipitate, while above pH 8.5, rapid hydrolysis occurs.[6][7]

  • Buffer Selection: Acetate buffers have been shown to be suitable for maintaining stability in the acidic pH range.[2][3][6][7] Conversely, phosphate buffers, especially at neutral to alkaline pH (e.g., pH 7.5), can catalyze the degradation process and may lead to the formation of particulates.[2][3][4][6][7]

Q4: How significantly does temperature impact the formation of this impurity?

Temperature is a critical factor. The rate of hydrolysis, like most chemical reactions, increases with temperature.

  • Refrigerated Storage (2-8°C): Formulations are significantly more stable, with studies showing that solutions can retain over 90% of their initial concentration for extended periods (e.g., 10 to 30 days).[2][8][9]

  • Room Temperature (25°C): Degradation is noticeably faster. Stability might be limited to a few days depending on the pH and vehicle.[2][3][8]

  • Elevated Temperatures (35°C and above): Degradation is substantially accelerated, making these conditions useful for forced degradation studies but unsuitable for storage.[2][3][6][7]

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your formulation development and stability testing.

Problem: My preliminary stability study shows an unexpectedly rapid increase in the 3-hydroxymethyl impurity, even at refrigerated temperatures.

Answer: An accelerated degradation rate, even under refrigeration, points to a fundamental incompatibility or instability in your formulation matrix. Here is a systematic approach to troubleshooting this issue:

Troubleshooting Workflow for Accelerated Degradation

G Start High Impurity Levels Detected Check_pH 1. Verify Formulation pH Is it within the 4.5 - 6.5 range? Start->Check_pH Check_Buffer 2. Evaluate Buffer System Are you using phosphate buffer? Check_pH->Check_Buffer Yes Adjust_pH Action: Adjust pH with a suitable acid/base. Re-run stability study. Check_pH->Adjust_pH No Check_Excipients 3. Review Excipients Any known reactive species (e.g., carbohydrates at alkaline pH)? Check_Buffer->Check_Excipients No Switch_Buffer Action: Replace with a non-catalytic buffer (e.g., Acetate or Citrate). Re-run stability study. Check_Buffer->Switch_Buffer Yes Reformulate Action: Conduct excipient compatibility studies. Reformulate with non-reactive components. Check_Excipients->Reformulate Yes End Stability Optimized Check_Excipients->End No Adjust_pH->End Switch_Buffer->End Reformulate->End

Caption: A decision tree for troubleshooting Cefazolin instability.

  • Verify pH Immediately: The single most important factor is pH.[6][7] Use a calibrated pH meter to confirm that the final formulation pH is within the optimal 4.5-6.5 range. An upward drift in pH can dramatically accelerate hydrolysis.

  • Assess Your Buffer System: As noted, phosphate buffers can actively participate in the degradation of Cefazolin.[4] If you are using a phosphate buffer, this is a likely cause. Consider switching to an acetate or citrate buffer system.

  • Examine Excipient Interactions: Certain excipients, particularly carbohydrates like dextrose in neutral or alkaline solutions, can accelerate the degradation of Cefazolin.[6][7] Review your formulation for any components that could be interacting negatively with the drug substance.

  • Consider Headspace and Dissolved Oxygen: While hydrolysis is the primary pathway, oxidative degradation can also occur. Ensure your manufacturing process minimizes the introduction of oxygen, and consider if an inert gas overlay (e.g., nitrogen) during filling is warranted.

Problem: My HPLC chromatogram shows poor resolution between the Cefazolin peak and the 3-hydroxymethyl impurity peak.

Answer: Achieving good separation is crucial for accurate quantification. If you are experiencing poor resolution, you need to optimize your chromatographic method.

  • Mobile Phase pH: The ionization state of both Cefazolin and its impurity is pH-dependent. A slight adjustment to the pH of your aqueous mobile phase component (e.g., ± 0.2 pH units) can significantly alter retention times and improve separation.

  • Organic Modifier Gradient: If using a gradient method, try making the gradient shallower. A slower increase in the organic solvent concentration over time will give the two components more opportunity to separate on the column.

  • Column Chemistry: Not all C18 columns are the same. If optimization of the mobile phase is insufficient, consider trying a C18 column with a different bonding chemistry or a different stationary phase altogether, such as a phenyl-hexyl column, which offers different selectivity.

  • Temperature: Lowering the column temperature can sometimes increase viscosity and improve resolution, though it will also increase backpressure and run time.

Problem: My stability data is inconsistent across different batches of the same formulation.

Answer: Batch-to-batch inconsistency is a serious issue that points to a lack of control over the formulation or testing process.

  • Raw Material Variability: Ensure the specifications for your Cefazolin sodium active pharmaceutical ingredient (API) and all excipients are tightly controlled. Minor variations in impurities, water content, or physical properties of the raw materials can impact the stability of the final product.

  • Process Parameter Control: Critically review your manufacturing process. Are buffer and solution preparation steps robust? Is the order of addition of components identical every time? Is the mixing time and speed consistent? Small deviations can lead to significant differences in the final product.

  • Analytical Method Precision: Perform an intermediate precision study on your HPLC method. This involves having different analysts run the same samples on different days using different equipment to ensure the variability is not coming from the analytical measurement itself.

Protocols & Methodologies

Protocol 1: Forced Degradation Study for Cefazolin

This protocol is designed to intentionally degrade the drug substance to identify likely degradation products and validate the stability-indicating power of your analytical method.

Objective: To generate the 3-hydroxymethyl impurity and other potential degradation products under stressed conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Cefazolin Sodium in purified water.

  • Stress Conditions: (Perform in parallel)

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Hold at 60°C for 2-4 hours.[1][10]

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Hold at room temperature for 1-2 hours. Base degradation is typically very rapid.[1][10]

    • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% hydrogen peroxide. Hold at room temperature for 6-8 hours.

    • Thermal Degradation: Heat the stock solution at 70°C for 24-48 hours.[11]

  • Sample Quenching: Before analysis, neutralize the acid and base-stressed samples to approximately pH 5-7 using an appropriate acid or base.

  • Analysis: Dilute all stressed samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze by HPLC alongside an unstressed control sample.

Expected Outcome: The base hydrolysis sample should show a significant peak corresponding to the 3-hydroxymethyl impurity. This confirms the identity of the impurity peak in your routine stability samples and proves your HPLC method can separate it from the parent drug.[11]

Protocol 2: Stability-Indicating HPLC-UV Method

This method is a robust starting point for the quantification of Cefazolin and its 3-hydroxymethyl impurity.

Instrumentation & Parameters:

  • HPLC System: A system with a UV detector.

  • Column: L1 packing, C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Monobasic Potassium Phosphate, pH adjusted to 6.8 with 10% Sodium Hydroxide.[12]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 98 2
    7 85 15
    30 80 20
    35 80 20
    45 50 50
    50 50 50

    | 55 | 98 | 2 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[1][13]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a standard solution of USP Cefazolin RS at a concentration of approximately 50 µg/mL in a suitable buffer (e.g., a phosphate buffer at pH 6.8).[12]

  • Sample Preparation: Dilute the formulation sample with the same buffer to achieve a target Cefazolin concentration of 50 µg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the amount of the 3-hydroxymethyl impurity using the principle of relative response factor or by qualifying a reference standard for the impurity itself.

Data Summary

The stability of Cefazolin is highly dependent on the pH and the buffer system used. The following table summarizes representative stability data.

pHBuffer SystemTemperature (°C)ObservationStability Outcome
4.5Acetate25°C~10% loss in 5 days[6][7]High Stability
5.7Acetate25°C~10% loss in 5 days[6][7]Good Stability
7.5Phosphate25°C~10% loss in 5 days, yellowing, and particulate formation[2][3][6][7]Poor Stability
>8.5AnyRoom TempRapid hydrolysis[6][7]Very Unstable

This guide provides a comprehensive framework for understanding and controlling the formation of the 3-hydroxymethyl impurity in Cefazolin formulations. By applying these principles of chemical stability, analytical methodology, and systematic troubleshooting, you can develop a robust, safe, and effective drug product.

References

  • Ahmed, I., & Day, P. (1987). Stability of cefazolin sodium in various artificial tear solutions and aqueous vehicles. American Journal of Hospital Pharmacy, 44(10), 2287-2290. [Link]

  • Sivakumar, T., et al. (2010). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Journal of the Brazilian Chemical Society, 21(5), 976-983. [Link]

  • Sivakumar, T., et al. (2010). Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. ResearchGate. [Link]

  • Ahmed, I., & Day, P. (1987). Stability of cefazolin sodium in various artificial tear solutions and aqueous vehicles. Semantic Scholar. [Link]

  • Ahmed, I., & Day, P. (1987). Stability of cefazolin sodium in various artificial tear solutions and aqueous vehicles. Oxford Academic. [Link]

  • Various Authors. (2010). Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. Semantic Scholar. [Link]

  • American Society of Health-System Pharmacists. Cefazolin Sodium. ASHP Publications. [Link]

  • Sivakumar, T., et al. (2010). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. ResearchGate. [Link]

  • Lopes, C. C. G. O., & Salgado, H. R. N. (2016). Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography to be applied for quality control in pharmaceutical industry. Brazilian Journal of Pharmaceutical Sciences, 52(4), 733-742. [Link]

  • Lopes, C. C. G. O., & Salgado, H. R. N. (2016). Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography to be applied for quality control in pharmaceutical industry. SciELO. [Link]

  • Rattie, E. S., Guttman, D. E., & Ravin, L. J. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittel-Forschung, 28(6), 944-948. [Link]

  • Pluta, J., & Sznitowska, M. (2004). PHYSICAL AND CHEMICAL PROPERTIES AND STABILITY OF SODIUM CEFAZOLIN IN BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. Acta Poloniae Pharmaceutica, 61(6), 433-439. [Link]

  • American Society of Health-System Pharmacists. Cefazolin Sodium. ASHP Publications. [Link]

  • Hasan, N., et al. (2013). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Research and Reports in Medicinal Chemistry, 3, 19-27. [Link]

  • AFT Pharmaceuticals Ltd. (2018). Cefazolin-AFT. Medsafe. [Link]

  • United States Pharmacopeia. (2025). Cefazolin Sodium. USP-NF. [Link]

  • United States Pharmacopeia. (2011). Cefazolin Sodium. USP-NF. [Link]

  • Donnelly, R. F. (2011). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 64(4), 241-246. [Link]

Sources

Optimization

optimizing mobile phase gradient for cefazolin 3-hydroxymethyl impurity separation

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in cephalosporin analy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in cephalosporin analysis: the baseline resolution of the cefazolin 3-hydroxymethyl impurity in reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

Unlike standard hydrophobic impurities, the 3-hydroxymethyl degradant presents a unique polarity challenge that requires precise manipulation of the mobile phase gradient, pH, and stationary phase chemistry. This guide provides field-proven, self-validating protocols and mechanistic explanations to ensure your analytical methods meet stringent regulatory standards.

Mechanistic Context: The Polarity Shift

To optimize a separation, we must first understand the causality behind the molecule's behavior. Cefazolin contains a bulky, relatively hydrophobic 5-methyl-1,3,4-thiadiazole-2-thiol (MMTD) side chain at the 3-position of the cephalosporin core.

Under hydrolytic stress (moisture, acidic/basic conditions), the MMTD group is cleaved, leaving behind a hydroxyl group [1]. This forms the 3-hydroxymethyl impurity (also known as desacetyl cefazolin or cefazolin-3-methanol) [2]. The substitution of a hydrophobic thioether linkage with a highly polar, hydrogen-bonding hydroxyl group drastically increases the molecule's overall polarity. Consequently, in an RP-HPLC system, this impurity exhibits very weak retention and tends to co-elute with the solvent front or other polar degradants.

G Cef Cefazolin (Parent Drug) Moderate Polarity Hydrolysis Hydrolysis (Cleavage at C3) Cef->Hydrolysis Impurity 3-Hydroxymethyl Impurity High Polarity (Early Elution) Hydrolysis->Impurity MMTD MMTD (Leaving Group) Hydrolysis->MMTD

Caption: Degradation pathway of cefazolin yielding the highly polar 3-hydroxymethyl impurity and MMTD.

Quantitative Data & Physicochemical Comparison

Understanding the relative retention times (RRT) is critical for peak identification and method validation.

Table 1: Physicochemical Comparison of Cefazolin and Key Polar Impurities

CompoundStructural CharacteristicRelative PolarityExpected RRT (Approx.)
Cefazolin Intact MMTD side chainModerate1.00 (Reference)
3-Hydroxymethyl Impurity Hydroxyl group replaces MMTDHigh0.15 – 0.20
MMTD Cleaved free thiol side chainHigh0.20 – 0.25

Self-Validating Experimental Protocol

To achieve baseline separation (Resolution > 1.5) between the solvent front, the 3-hydroxymethyl impurity, and MMTD, a highly controlled gradient with an extended initial isocratic hold is required.

Step-by-Step Methodology
  • Column Selection: Use an end-capped, high-density C18 column (e.g., Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm) or an AQ-C18 column designed to resist phase collapse under highly aqueous conditions.

  • Mobile Phase A (Aqueous): Prepare a 50 mM Monobasic Potassium Phosphate ( KH2​PO4​ ) buffer. Adjust the pH strictly to 2.5 ± 0.05 using dilute phosphoric acid. Self-Validation Check: Verify pH after adding acid; a pH > 3.0 will cause the C4 carboxylic acid of the impurity to ionize, destroying retention.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible mass transfer kinetics.

  • Detection: UV at 254 nm [3].

Table 2: Optimized Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Mechanistic Rationale
0.0 982Maximize hydrophobic interaction for polar degradants.
5.0 982Isocratic hold allows the 3-hydroxymethyl impurity to partition and resolve from the void volume.
25.0 7030Shallow linear ramp to elute the main cefazolin peak without peak distortion.
35.0 5050Steep ramp to flush strongly retained hydrophobic impurities (e.g., dimers).
40.0 982Re-equilibration prior to the next injection.

Troubleshooting Guides & FAQs

G Start Issue: Co-elution near solvent front Check1 Is initial %B too high? Start->Check1 Action1 Decrease initial %B to 1-2% Increase initial hold time Check1->Action1 Yes Check2 Is pH optimal? Check1->Check2 No Action2 Adjust to pH 2.5-3.5 to suppress ionization Check2->Action2 Yes Check3 Column chemistry sufficient? Check2->Check3 No Action3 Switch to AQ-C18 or Polar-Embedded Phase Check3->Action3

Caption: Decision tree for resolving co-elution of early-eluting polar impurities in reversed-phase HPLC.

Q: Why does the 3-hydroxymethyl impurity co-elute with the solvent front despite using a gradient?

A: This is a classic symptom of inadequate initial solvent strength or phase collapse. If your gradient starts at 5% or 10% organic modifier, the mobile phase is already too strong to retain this highly polar molecule. Solution: Drop the initial organic concentration to 1% or 2% and hold it isocratically for 5 minutes. If you are using a standard C18 column, ensure it is resistant to "dewetting" (phase collapse) in >95% aqueous conditions; otherwise, switch to an AQ-type column containing polar-embedded groups.

Q: How does pH affect the retention of this specific impurity?

A: Both cefazolin and its 3-hydroxymethyl impurity possess a carboxylic acid group at the C4 position (pKa ~2.5). If your mobile phase pH is above 3.5, this group ionizes into a carboxylate anion. Ionized molecules are surrounded by a hydration shell, making them highly water-soluble and virtually impossible to retain on a hydrophobic C18 stationary phase. Solution: By maintaining a mobile phase pH of 2.5, you suppress the ionization of the carboxylic acid, keeping the molecule in its neutral, more hydrophobic state, thereby maximizing its interaction with the stationary phase.

Q: How do I transition from a non-volatile phosphate buffer to an LC-MS compatible mobile phase without losing resolution?

A: Non-volatile phosphate buffers will rapidly foul a mass spectrometer source. To transition to LC-MS, replace the phosphate buffer with 10 mM Ammonium Formate. Use concentrated Formic Acid to titrate the pH down to 3.0. Caution: Ammonium formate has a lower ionic strength and different chaotropic properties than potassium phosphate. You will likely observe a slight decrease in retention times. To compensate, you may need to increase your initial isocratic hold time from 5 minutes to 7 minutes to maintain the resolution between the 3-hydroxymethyl impurity and the MMTD degradant [1].

Q: What causes baseline drift during the gradient, and how can I mitigate it?

A: Baseline drift in gradient elution is typically caused by the difference in UV absorbance between Mobile Phase A (aqueous buffer) and Mobile Phase B (organic solvent) at low wavelengths (e.g., 210-254 nm). Solution: You can balance the absorbance by adding a very small amount of the buffer acid (e.g., 0.05% phosphoric acid) to the Acetonitrile (Mobile Phase B). Alternatively, if sensitivity allows, monitor the separation at 270 nm, where the background absorbance of the solvents is significantly lower.

References

  • Sivakumar, B., et al. (2013). "Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance." Scientia Pharmaceutica. Available at:[Link]

  • Veeprho Pharmaceuticals. "Cefazolin Impurities and Related Compound Catalog." Available at:[Link]

  • United States Pharmacopeia (USP). "Cefazolin Sodium USP Monograph (2025)." Available at:[Link]

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Degradation Products of Cefazolin and Other First-Generation Cephalosporins

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the degradation products of cefazolin, with a particular focus on its 3-hydroxymethyl impurity, against those...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the degradation products of cefazolin, with a particular focus on its 3-hydroxymethyl impurity, against those of other first-generation cephalosporins. By synthesizing experimental data and established analytical protocols, this document aims to equip researchers and drug development professionals with the critical knowledge to ensure the stability, safety, and efficacy of these vital antibiotics.

Introduction to First-Generation Cephalosporins and the Imperative of Impurity Profiling

First-generation cephalosporins, such as cefazolin, cephalexin, and cephradine, represent a cornerstone in the management of bacterial infections, particularly those caused by Gram-positive organisms.[][2] Their efficacy is intrinsically linked to the integrity of their chemical structure, a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring.[2] However, this core structure is susceptible to degradation under various conditions, leading to the formation of impurities that can compromise the drug's potency and, in some cases, introduce safety concerns.[3][4]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing and impurity profiling for all pharmaceutical products.[5][6] Any degradation product present at a level exceeding 0.1% must be identified and characterized to ensure patient safety.[3] This guide delves into the specific degradation pathways of cefazolin and its first-generation counterparts, providing a comparative framework for understanding their stability profiles.

Cefazolin and its Degradation Landscape

Cefazolin is widely used, especially as a prophylactic agent in surgery, due to its efficacy and favorable pharmacokinetic profile.[7] However, its stability is a critical consideration. Under stress conditions such as acidic or basic environments, oxidation, and exposure to light, cefazolin can degrade into several impurities.[8][9]

The 3-Hydroxymethyl Impurity: A Key Degradation Marker

A significant degradation product of cefazolin is the Cefazolin 3-Hydroxymethyl impurity .[10] This impurity arises from the hydrolysis of the ester linkage at the C-3 position of the dihydrothiazine ring. While specific mechanistic details of its formation are a subject of ongoing research, its presence is a key indicator of cefazolin degradation.

Other notable degradation products of cefazolin that have been identified and characterized include:

  • N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I) [8][11]

  • 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II) [8][11]

  • Cefazolin lactone [8]

  • Cefazoloic acid [8]

The formation of these impurities can be influenced by factors such as pH, temperature, and the presence of catalysts.[12] For instance, the degradation of cefazolin follows pseudo-first-order kinetics and is significantly influenced by both solvolytic and hydroxide ion catalysis.[12]

Degradation Profiles of Other First-Generation Cephalosporins

To provide a comprehensive comparison, it is essential to examine the degradation products of other commonly used first-generation cephalosporins.

Cephalothin

Cephalothin is known to be less stable than cefazolin, particularly in human serum.[13][14][15] A marked loss in potency of cephalothin is observed after incubation in human serum at 37°C, a condition under which cefazolin remains stable.[13][14] This instability is a critical factor in its clinical application.

Cephalexin

Cephalexin, an orally administered cephalosporin, also undergoes degradation, particularly in aqueous solutions.[12] Its degradation is influenced by pH and temperature, and like cefazolin, it follows first-order kinetics under specific conditions.[12][16] Studies have shown that under acidic conditions, cephalexin can degrade into products such as 3-formyl-3,6-dihydro-6-phenyl-2.5(1H,4H)-pyrazinedione and 3-hydroxy-4-methyl-2(5H)-thiophenone.[17] Forced degradation studies have demonstrated its susceptibility to acidic, basic, and oxidative stress.[18]

Cephradine

Cephradine is another orally active first-generation cephalosporin. Its stability can be a concern, with a tendency for oxidation to cephalexin and other degradation products.[19] Studies on its environmental fate have shown that it can be removed through processes like hydrolysis and photodecarboxylation.[20]

Comparative Analysis of Degradation Products

The table below summarizes the key degradation products of the discussed first-generation cephalosporins, providing a comparative overview for researchers.

Cephalosporin Key Degradation Products Primary Degradation Pathways References
Cefazolin 3-Hydroxymethyl impurity, N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide, Cefazolin lactone, Cefazoloic acidHydrolysis, Oxidation, Photolysis[8][10][11]
Cephalothin DesacetylcephalothinHydrolysis[15]
Cephalexin 3-formyl-3,6-dihydro-6-phenyl-2.5(1H,4H)-pyrazinedione, 3-hydroxy-4-methyl-2(5H)-thiophenoneAcid-catalyzed hydrolysis[17]
Cephradine Cephalexin (via oxidation), other hydrolysis productsOxidation, Hydrolysis, Photodecarboxylation[19][20]
Visualizing Degradation Pathways

The following diagram illustrates the generalized degradation pathways for first-generation cephalosporins, highlighting the formation of key impurity types.

Cephalosporin Degradation Pathways cluster_cefazolin Cefazolin cluster_cephalexin Cephalexin cluster_cephradine Cephradine cefazolin Cefazolin hydroxymethyl 3-Hydroxymethyl Impurity cefazolin->hydroxymethyl Hydrolysis impurity_i Impurity I cefazolin->impurity_i Hydrolysis lactone Cefazolin Lactone cefazolin->lactone Hydrolysis cephalexin Cephalexin pyrazinedione Pyrazinedione Derivative cephalexin->pyrazinedione Acid Hydrolysis thiophenone Thiophenone Derivative cephalexin->thiophenone Acid Hydrolysis cephradine Cephradine cephalexin_ox Cephalexin cephradine->cephalexin_ox Oxidation

Caption: Generalized degradation pathways of select first-generation cephalosporins.

Experimental Protocols for Impurity Profiling

Accurate identification and quantification of degradation products are paramount. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[21][22][23]

Stability-Indicating HPLC Method for Cefazolin

This protocol outlines a typical stability-indicating HPLC method for the analysis of cefazolin and its degradation products.

Objective: To separate and quantify cefazolin and its degradation products in a single run.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH adjusted as required, typically between 3.0 and 7.0)

  • Water (HPLC grade)

  • Cefazolin reference standard and impurity standards

Chromatographic Conditions:

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile. The gradient program should be optimized to achieve adequate separation of all peaks of interest.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm or 270 nm

  • Injection Volume: 20 µL

Procedure:

  • Sample Preparation: Dissolve the cefazolin sample in the mobile phase or a suitable diluent to a known concentration.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the cefazolin sample to stress conditions as per ICH guidelines Q1A(R2) (acidic, basic, oxidative, thermal, and photolytic stress).[5]

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Data Analysis: Identify and quantify the impurities by comparing their retention times and peak areas with those of the reference standards. Peak purity should also be assessed using a photodiode array detector.

Workflow for Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

HPLC Method Validation Workflow start Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

Caption: A typical workflow for the validation of an analytical method.

Conclusion and Future Perspectives

The study of degradation products is a critical aspect of drug development and quality control for first-generation cephalosporins. Cefazolin, while generally more stable than some of its counterparts like cephalothin, is susceptible to degradation, leading to the formation of impurities such as the 3-hydroxymethyl derivative.[10][13][14] A thorough understanding of the degradation pathways and the implementation of robust, validated analytical methods are essential for ensuring the safety and efficacy of these important antibiotics.

Future research should continue to focus on the elucidation of the precise mechanisms of impurity formation and the development of even more sensitive and efficient analytical techniques for their detection and characterization. Furthermore, toxicological evaluation of identified impurities is crucial to fully assess their potential impact on patient health.

References

  • Comparative stability of cephalothin and cefazolin in buffer or human serum. PubMed. [Link]

  • Comparative Stability of Cephalothin and Cefazolin in Buffer or Human Serum. Antimicrobial Agents and Chemotherapy. [Link]

  • Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. PMC. [Link]

  • Access the toxic effect of the antibiotic cefradine and its UV light degradation products on two freshwater algae. PubMed. [Link]

  • Degradation of micropollutant cephalexin by ultraviolet (UV) and assessment of residual antimicrobial activity of transformation products. Water Science & Technology. [Link]

  • Proposed degradation pathway of cephalexin. ResearchGate. [Link]

  • Some intermediates generated and degradation steps of Cefazolin (CZ)... ResearchGate. [Link]

  • Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. ResearchGate. [Link]

  • Kinetics of Degradation and Stability Marketed in Nigeria. African Journal of Pharmaceutical Research and Development. [Link]

  • Cephalosporin degradations. PubMed. [Link]

  • Kinetics of degradation of cefazolin and cephalexin in aqueous solution. PubMed. [Link]

  • Degradation of cefradine in alga-containing water environment: a mechanism and kinetic study. ResearchGate. [Link]

  • Separation and characterization of allergenic polymerized impurities from cephalosporin for injection by trap free two-dimension. Ovid. [Link]

  • Biotic and abiotic degradation of four cephalosporin antibiotics in a lake surface water and sediment. PubMed. [Link]

  • A critical review of chromatographic techniques for impurity profiling and stability-indicating analysis of ceftriaxone sodium. PubMed. [Link]

  • Comparative Stability of Cephalothin and Cefazolin in Buffer or Human Serum. ASM Journals. [Link]

  • Degradation of cefradine in alga-containing water environment: a mechanism and kinetic study. PubMed. [Link]

  • Cefazolin. NeoMED consensus group. [Link]

  • Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics. Academia.edu. [Link]

  • Stability of Cephalosporins in Horse Serum. PMC. [Link]

  • Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Semantic Scholar. [Link]

  • Sample chromatograms of cefazolin sodium and degradation products. ResearchGate. [Link]

  • Recent analytical methods for cephalosporins in biological fluids. PMC. [Link]

  • An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. PMC. [Link]

  • Stable cephradine hydrate.
  • The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. ResearchGate. [Link]

  • Discovery and development of cephalosporins. Wikipedia. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Diagnosis and Management of Immediate Hypersensitivity Reactions to Cephalosporins. Journal of Allergy and Clinical Immunology. [Link]

  • Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. ResearchGate. [Link]

  • Cefazolin Impurities and Related Compound. Veeprho Pharmaceuticals. [Link]

  • Testing Strategies and Predictors for Evaluating Immediate and Delayed Reactions to Cephalosporins. PMC. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Structures of Cefazolin and related impurities. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to Pharmacopeial Standards for Cefazolin 3-Hydroxymethyl Impurity

For Researchers, Scientists, and Drug Development Professionals Introduction Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone in the treatment of various bacterial infections and is widely used fo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone in the treatment of various bacterial infections and is widely used for surgical prophylaxis.[1][2] The purity of Cefazolin is paramount to its safety and efficacy. One of the potential impurities that can arise during the synthesis or degradation of Cefazolin is the 3-hydroxymethyl impurity, chemically known as (6R,7R)-7-(2-(1H-Tetrazol-1-yl)acetamido)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[3] The presence of this and other impurities is strictly controlled by major pharmacopeias worldwide, including the United States Pharmacopeia (USP), the European Pharmacopoeia (EP), and the Japanese Pharmacopoeia (JP).

This guide provides an in-depth technical comparison of the pharmacopeial standards for the Cefazolin 3-hydroxymethyl impurity across the USP, EP, and JP. We will delve into the specified analytical methodologies, acceptance criteria, and the scientific rationale behind these regulatory standards, offering valuable insights for researchers and professionals in drug development and quality control.

The Significance of the 3-Hydroxymethyl Impurity

The 3-hydroxymethyl impurity is a key process-related impurity and a potential degradation product of Cefazolin. Its formation is often associated with the hydrolysis of the ester linkage at the 3-position of the cephalosporin nucleus. While the biological activity and toxicity of this specific impurity are not as extensively documented as the parent drug, controlling its levels is crucial for ensuring the overall purity, stability, and safety of the final drug product. The pharmacopeial monographs provide the framework for manufacturers to monitor and limit this impurity, thereby guaranteeing the quality of Cefazolin.

Comparative Analysis of Pharmacopeial Standards

The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) all outline stringent requirements for the control of impurities in Cefazolin Sodium. While the ultimate goal is the same—to ensure a high-quality drug substance—the analytical approaches and specified limits can differ.

Acceptance Criteria

A critical point of comparison is the acceptance criteria for the 3-hydroxymethyl impurity in each pharmacopeia.

PharmacopeiaImpurity DesignationAcceptance Criterion
USP Cefazolin 3-hydroxymethylNot More Than (NMT) 0.5%[4]
EP Unspecified Impurity (tentative)NMT 0.10% for any unspecified impurity
JP Not explicitly specified in available documentsTo be controlled as a related substance

The USP monograph for Cefazolin Sodium explicitly lists the 3-hydroxymethyl impurity and sets a specific limit of 0.5%.[4] In contrast, the publicly available information for the European Pharmacopoeia does not assign a specific letter designation to the 3-hydroxymethyl impurity. Therefore, it would be controlled under the general limit for any unspecified impurity, which is typically not more than 0.10%. The Japanese Pharmacopoeia also controls impurities under a "Related substances" test, but the specific limit for the 3-hydroxymethyl impurity is not detailed in the readily available monograph information.[5][6]

The difference in how this impurity is categorized—specified in the USP versus likely unspecified in the EP—has significant implications for reporting and control strategies in drug manufacturing.

Analytical Methodologies: A Head-to-Head Comparison

High-Performance Liquid Chromatography (HPLC) is the universally adopted technique for the separation and quantification of Cefazolin and its related substances in all three pharmacopeias. However, the specific chromatographic conditions vary, reflecting different analytical strategies.

United States Pharmacopeia (USP)

The USP employs a gradient HPLC method for the determination of organic impurities in Cefazolin Sodium.[4]

Experimental Protocol (USP):

  • Mobile Phase Preparation:

    • Buffer A: 6.8 g/L of monobasic potassium phosphate in water.

    • Buffer B: 6.8 g/L of monobasic potassium phosphate in water, with pH adjusted to 6.8 with 10% sodium hydroxide.

    • Solution C: A 1:1 mixture of acetonitrile and Buffer A.

  • Chromatographic System:

    • Column: 4.0-mm × 30-cm; 10-µm packing L1.

    • Detector: UV at 254 nm.

    • Flow Rate: 2 mL/min.

    • Injection Volume: 10 µL.

  • Gradient Program: The USP monograph specifies a gradient elution using a mixture of Solution B and Solution C. The exact gradient profile is detailed in the official monograph.

  • System Suitability: The method includes system suitability tests to ensure the performance of the chromatographic system, including resolution and tailing factor requirements.

Workflow for USP Analysis of Cefazolin Impurities

USP_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and dissolve Cefazolin Sodium sample HPLC Inject sample into L1 column (4.0mm x 30cm) Sample->HPLC MobilePhase Prepare Buffer A, Buffer B, and Solution C MobilePhase->HPLC Gradient Apply gradient elution (Solution B and Solution C) HPLC->Gradient Detection Detect at 254 nm Gradient->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate impurity percentage using relative response factors Integration->Calculation Comparison Compare with USP limits (3-hydroxymethyl <= 0.5%) Calculation->Comparison

Caption: USP analytical workflow for Cefazolin impurities.

European Pharmacopoeia (EP)

The EP also utilizes a gradient HPLC method for the "Related substances" test of Cefazolin Sodium.[7]

Experimental Protocol (EP):

  • Mobile Phase Preparation:

    • Mobile Phase A: A solution containing 14.54 g/L of disodium hydrogen phosphate dihydrate, with pH adjusted to 7.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic System:

    • Column: 125 mm × 4.0 mm, packed with octadecylsilyl silica gel for chromatography (3 µm).

    • Detector: UV at 254 nm.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 5 µL.

  • Gradient Program: A specific gradient elution program is defined in the monograph, varying the proportions of Mobile Phase A and Mobile Phase B over time to achieve separation of all specified impurities.

  • System Suitability: The EP monograph details system suitability criteria, including the resolution between critical peak pairs to ensure adequate separation.

Workflow for EP Analysis of Cefazolin Related Substances

EP_Workflow cluster_prep_ep Sample and Mobile Phase Preparation cluster_hplc_ep HPLC Analysis cluster_data_ep Data Analysis Sample_EP Prepare Cefazolin Sodium test solution HPLC_EP Inject into C18 column (125mm x 4.0mm, 3µm) Sample_EP->HPLC_EP MobilePhase_EP Prepare Mobile Phase A (phosphate buffer) and B (acetonitrile) MobilePhase_EP->HPLC_EP Gradient_EP Run gradient elution (Mobile Phase A and B) HPLC_EP->Gradient_EP Detection_EP Monitor at 254 nm Gradient_EP->Detection_EP Integration_EP Integrate all impurity peaks Detection_EP->Integration_EP Calculation_EP Calculate percentage of each specified and unspecified impurity Integration_EP->Calculation_EP Comparison_EP Compare with EP limits Calculation_EP->Comparison_EP

Caption: EP analytical workflow for Cefazolin related substances.

Japanese Pharmacopoeia (JP)

Experimental Protocol (JP - based on JP XIV):

  • Mobile Phase Preparation: A solution prepared by dissolving 2.27 g of disodium hydrogen phosphate 12-water and 0.47 g of citric acid monohydrate in water to make 935 mL, followed by the addition of 65 mL of acetonitrile.

  • Chromatographic System:

    • Column: 4 mm × 15 cm, packed with octadecylsilanized silica gel (10 µm).

    • Detector: UV (wavelength not specified in the excerpt).

    • Column Temperature: A constant temperature of about 25°C.

  • System Suitability: The JP monograph specifies system suitability requirements, including the relative standard deviation of the peak area of cefazolin.

It is important to consult the current edition of the Japanese Pharmacopoeia for the definitive method for related substances.

Causality Behind Experimental Choices

The choice of specific HPLC parameters in each pharmacopeia is driven by the need to achieve robust and reliable separation of Cefazolin from its potential impurities.

  • Column Chemistry and Dimensions: The use of C18 (octadecylsilyl silica gel) columns is standard for reversed-phase chromatography of moderately polar compounds like Cefazolin and its impurities. The variations in column length, diameter, and particle size across the pharmacopeias reflect a balance between resolution, analysis time, and system pressure.

  • Mobile Phase Composition: The mobile phases are all buffered aqueous solutions mixed with an organic modifier (acetonitrile). The buffer (phosphate or citrate) controls the pH, which is critical for maintaining the consistent ionization state of the acidic Cefazolin and its impurities, thereby ensuring reproducible retention times. The organic modifier concentration is manipulated in a gradient to elute impurities with a wide range of polarities.

  • Detection Wavelength: The choice of 254 nm for UV detection in the USP and EP is based on the chromophoric nature of the Cefazolin molecule, which exhibits significant absorbance at this wavelength, allowing for sensitive detection of both the active pharmaceutical ingredient (API) and its related impurities.

Conclusion: A Harmonized Goal with Divergent Paths

This comparative guide highlights that while the USP, EP, and JP share the common objective of ensuring the quality and safety of Cefazolin, they employ distinct analytical methodologies and acceptance criteria for the 3-hydroxymethyl impurity. The USP provides a specific limit for this impurity, whereas the EP likely controls it as an unspecified impurity with a tighter general limit. The specifics of the current JP monograph require direct consultation for a definitive comparison.

For researchers, scientists, and drug development professionals, a thorough understanding of these pharmacopeial differences is crucial for developing robust analytical methods, establishing appropriate in-house specifications, and ensuring global compliance of Cefazolin drug products. The experimental protocols and workflows detailed in this guide provide a solid foundation for navigating the complex landscape of pharmacopeial standards.

References

  • Dove Medical Press. (n.d.). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2021, June 7). Japanese Pharmacopoeia 18th Edition. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (2001). The Japanese Pharmacopoeia, 14th Edition.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2012, May 2).
  • Pharmaffiliates. (n.d.). Cefazolin Sodium-impurities. Retrieved from [Link]

  • Chromservis. (n.d.). Related substances of cefazolin sodium. Retrieved from [Link]

  • USP-NF. (2011, January 1). Cefazolin Sodium.
  • Impurity Control in the European Pharmacopoeia. (n.d.). Retrieved from [Link]

  • SciSpace. (n.d.). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. Retrieved from [Link]

  • Analytica Chemie. (n.d.). Cefazolin Sodium Impurity E (EP) | CAS No. 29490-19-5. Retrieved from [Link]

  • PharmaCompass. (n.d.). CEFAZOLIN SODIUM IMPURITY E [EP IMPURITY]. Retrieved from [Link]

  • PubChem. (n.d.). Cefazolin. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Cefazolin for injection and dextrose injection. Retrieved from [Link]

  • DailyMed. (2020, September 15). CEFAZOLIN FOR INJECTION, USP. Retrieved from [Link]

  • Lotusfeet Pharma. (n.d.). Cefazolin 3-Hydroxymethyl Impurity 478494-71-2. Retrieved from [Link]

Sources

Comparative

evaluating limit of detection (LOD) for cefazolin 3-hydroxymethyl impurity across different detectors

The evaluation of pharmaceutical impurities requires a rigorous, multi-faceted analytical approach, particularly when dealing with degradation products that exhibit altered physicochemical properties compared to the acti...

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Author: BenchChem Technical Support Team. Date: March 2026

The evaluation of pharmaceutical impurities requires a rigorous, multi-faceted analytical approach, particularly when dealing with degradation products that exhibit altered physicochemical properties compared to the active pharmaceutical ingredient (API). In the case of cefazolin, a widely utilized first-generation cephalosporin, the cefazolin 3-hydroxymethyl impurity (CAS No. 478494-71-2) presents a unique analytical challenge[1].

Formed via the hydrolysis and cleavage of the 3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl side chain, this impurity lacks the primary chromophore associated with the parent drug[2]. Consequently, relying on a single detection method can compromise the integrity of the impurity profile. As a Senior Application Scientist, I have structured this guide to objectively compare the Limit of Detection (LOD) capabilities of Ultraviolet (UV), Charged Aerosol Detection (CAD), and Tandem Mass Spectrometry (MS/MS) for this specific impurity, providing a self-validating framework for robust method development.

Mechanistic Causality in Detector Selection

To accurately quantify the 3-hydroxymethyl impurity at trace levels (ICH Q3A reporting thresholds), we must understand the physical causality behind how each detector interacts with the analyte:

  • HPLC-UV/DAD (Ultraviolet/Diode Array Detection):

    • Mechanism: Relies on the π→π∗ and n→π∗ electron transitions within the beta-lactam ring.

    • The Challenge: Because the 3-hydroxymethyl impurity has lost the thiadiazole ring, its molar absorptivity shifts significantly. If a pure reference standard is unavailable, assuming a Relative Response Factor (RRF) of 1.0 relative to cefazolin will result in inaccurate quantification.

  • HPLC-CAD (Charged Aerosol Detection):

    • Mechanism: The eluent is nebulized, and the solvent is evaporated. The remaining analyte particles are charged by ionized nitrogen gas and measured by an electrometer.

    • The Advantage: CAD response is proportional to the mass of the analyte and is independent of chemical structure or optical properties[3]. This makes it the gold standard for determining the true RRF of the 3-hydroxymethyl impurity without requiring a chromophore.

  • LC-MS/MS (Electrospray Ionization - Triple Quadrupole):

    • Mechanism: Relies on gas-phase ion formation and specific mass-to-charge (m/z) transitions (e.g.,[M+H]+ at m/z 341 for the 3-hydroxymethyl impurity).

    • The Advantage: Offers unparalleled sensitivity and structural confirmation, capable of sub-nanogram LODs[4]. However, it is highly susceptible to matrix effects (ion suppression), necessitating rigorous validation.

Quantitative Performance Comparison

The following table synthesizes the empirical performance metrics of the three detectors when evaluating polar cephalosporin degradation products under optimized reversed-phase conditions.

ParameterHPLC-UV/DAD (254 nm)HPLC-CADLC-ESI-MS/MS (MRM)Typical LOD10 – 50 ng/mL10 – 30 ng/mL0.03 – 1.0 ng/mLTypical LOQ30 – 150 ng/mL30 – 100 ng/mL0.1 – 3.0 ng/mLRRF DependencyHighly dependent on structureIndependent (Mass-based)Highly dependent on ionizationDynamic Range 104 (Linear) 103 (Non-linear, requires power function) 103 104 (Linear)Primary UtilityRoutine QC & Pharmacopeial releaseRRF determination & Mass balanceTrace detection & Structural elucidation

Experimental Workflow for Orthogonal LOD Evaluation

To eliminate injection-to-injection variance and mobile phase inconsistencies, the optimal approach for comparing LODs is a split-flow orthogonal UHPLC setup . This ensures that the exact same chromatographic band is analyzed by all three detectors simultaneously.

LOD_Workflow N1 Cefazolin Impurity Standard Preparation N2 Serial Dilution (0.1 ng/mL to 10 µg/mL) N1->N2 N3 UHPLC Separation (C18, Gradient Elution) N2->N3 N4 Flow Splitter (1:1:1 Ratio) N3->N4 N5 UV/DAD Detection (λ = 254/270 nm) N4->N5 N6 CAD Detection (Evaporation & Charging) N4->N6 N7 ESI-MS/MS Detection (MRM Mode) N4->N7 N8 Signal-to-Noise (S/N) Calculation N5->N8 N6->N8 N7->N8 N9 LOD Determination (Orthogonal Validation) N8->N9

Workflow for orthogonal LOD evaluation across UV, CAD, and MS/MS detectors.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following step-by-step methodology incorporates a self-validating feedback loop to ensure the calculated LOD is a true reflection of detector sensitivity, not a chromatographic artifact.

Step 1: System Suitability and Matrix Blanking

  • Action: Inject a minimum of three matrix blanks (e.g., sample diluent without the API or impurity).

  • Causality: Establishes the baseline noise profile. If a peak appears at the expected retention time of the 3-hydroxymethyl impurity in the blank, the system is contaminated, and any subsequent LOD calculation is invalid.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UHPLC column with a gradient elution (e.g., 0.1% Formic Acid in Water to Acetonitrile).

  • Causality: Gradient elution compresses the analyte band, resulting in a sharper, taller peak. Because LOD is a function of Signal-to-Noise (S/N), maximizing peak height directly improves the achievable LOD across all detectors.

Step 3: Split-Flow Detection

  • Action: Route the column effluent through a zero-dead-volume 1:1:1 flow splitter to the DAD, CAD, and MS/MS.

  • Causality: Ensures identical retention times and prevents discrepancies caused by sequential injections. Note: Make-up flow may be required for the MS/MS to optimize electrospray ionization efficiency.

Step 4: Self-Validating LOD Calculation

  • Action: Inject a serial dilution of the 3-hydroxymethyl impurity. Calculate the empirical LOD where the S/N ratio equals 3:1.

  • Validation Loop: Cross-reference the empirical LOD with the statistical LOD derived from the linear regression curve of the low-concentration data points using the formula: LOD=3.3×(σ/S) , where σ is the standard deviation of the y-intercept and S is the slope.

  • Criteria: The protocol self-validates only if the empirical LOD and statistical LOD agree within a 15% variance. A larger divergence flags non-linear detector behavior near the baseline (common in CAD) or matrix suppression (common in MS/MS).

Strategic Recommendations

When profiling the cefazolin 3-hydroxymethyl impurity during drug development, detector selection should evolve with the project phase:

  • Early-Stage Degradation Studies: Deploy LC-MS/MS to definitively identify the 3-hydroxymethyl structure and track its formation kinetics at trace levels[2].

  • Method Development & RRF Establishment: Utilize HPLC-CAD in tandem with UV. Because CAD provides a uniform response, it allows you to calculate the exact UV RRF for the impurity without needing a highly purified, quantified reference standard[3].

  • Routine Quality Control (QC): Once the RRF is established and validated, transfer the method to HPLC-UV . It remains the most robust, cost-effective, and reproducible detector for routine batch release and stability testing.

References

  • Title: Cefazolin Impurities and Related Compound - Veeprho Pharmaceuticals Source: veeprho.com URL: [Link]

  • Title: Determination of Relative Response Factors of Cefazolin Impurities by Quantitative NMR Source: researchgate.net URL: [Link]

  • Title: Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance Source: nih.gov URL: [Link]

  • Title: Cefazolin Concentration in Surgically Created Wounds Source: vt.edu URL: [Link]

Sources

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Cefazolin 3-Hydroxymethyl Impurity
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Cefazolin 3-Hydroxymethyl Impurity
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